H-GLY-LEU-GLY-OH
Description
Propriétés
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIBMKQNXHNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953259 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-67-2, 311793-05-2 | |
| Record name | NSC89616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
H-GLY-LEU-GLY-OH: Physicochemical Profile & Synthetic Utility
Content Type: Technical Whitepaper Audience: Researchers, Bioengineers, and Drug Development Scientists
Executive Summary
H-GLY-LEU-GLY-OH (Gly-Leu-Gly) is a canonical tripeptide acting as a structural model for amphiphilic spacing and a substrate motif for matrix metalloproteinases (MMPs). While often utilized as a flexible linker due to its high glycine content, its central leucine residue introduces a hydrophobic core that dictates its self-assembly behavior and protease susceptibility. This guide analyzes the tripeptide's physicochemical stability, outlines a self-validating synthesis protocol to mitigate diketopiperazine (DKP) formation, and details its utility in controlled release systems.
Physicochemical Characterization
The utility of Gly-Leu-Gly lies in the contrast between the steric freedom of glycine and the aliphatic bulk of leucine.
Table 1: Core Physicochemical Constants
| Property | Value | Technical Note |
| Sequence | Gly-Leu-Gly | N-to-C Directionality |
| Formula | C₁₀H₁₉N₃O₄ | Zwitterionic form in neutral solution |
| Molecular Weight | 245.28 g/mol | Monoisotopic mass |
| Isoelectric Point (pI) | ~5.97 | Calculated; neutral at physiological pH |
| Hydrophobicity (GRAVY) | 1.7 | Positive value indicates hydrophobic tendency despite Gly content |
| Solubility | Water, HFIP | Soluble in aqueous buffers; aggregates in 2-PrOH >60% |
| pKa (N-term) | 9.60 | |
| pKa (C-term) | 2.34 |
Structural Insight:
The flanking glycine residues provide high rotational freedom (
Synthetic Protocol: Fmoc Solid Phase Peptide Synthesis (SPPS)
Critical Challenge: The synthesis of Gly-Leu-Gly is prone to diketopiperazine (DKP) formation at the dipeptide stage. The unhindered N-terminal glycine amine can back-bite the C-terminal ester linkage, cyclizing to form cyclo(Gly-Leu) and cleaving the peptide from the resin prematurely.
Validated Protocol (Fmoc Chemistry)
To prevent DKP formation, this protocol utilizes a sterically hindered resin (2-Chlorotrityl Chloride) which inhibits the nucleophilic attack on the ester carbonyl.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6 mmol/g).
-
Coupling: HBTU/HOBt/DIEA (1:1:2 ratio).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.
Step-by-Step Workflow:
-
Resin Loading (C-Terminal Gly):
-
Swell 2-CTC resin in DCM for 30 min.
-
Couple Fmoc-Gly-OH (3 eq) with DIEA (6 eq) in DCM for 2 hours. Note: Use DCM to maximize swelling and minimize aggregation.
-
Cap unreacted sites with Methanol (10%) in DCM/DIEA for 20 min.
-
-
Elongation Cycle:
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Critical: Wash immediately and thoroughly to remove piperidine, which catalyzes DKP formation.
-
Coupling (Leu): Activate Fmoc-Leu-OH with HBTU/HOBt/DIEA. Reaction time: 45 min.
-
Coupling (N-Terminal Gly): Repeat cycle for Fmoc-Gly-OH.
-
-
Cleavage & Isolation:
-
Wash resin with DCM (3x) and dry under N₂.
-
Add Cleavage Cocktail (TFA/TIS/H₂O) for 2 hours at RT.
-
Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.
-
Visualization: DKP Risk & Prevention Logic
The following diagram illustrates the mechanism of DKP formation and how the protocol arrests it.
Figure 1: Mechanism of Diketopiperazine (DKP) formation during synthesis and the steric intervention strategy.
Biological Utility: Protease Substrate Specificity
H-Gly-Leu-Gly-OH contains the Gly-Leu scissile bond, a primary recognition site for Matrix Metalloproteinases (MMPs), specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).
Mechanism of Action
MMPs degrade extracellular matrix proteins (like collagen) by recognizing a hydrophobic residue (Leu) at the P1' position and a small residue (Gly) at the P1 position.[1]
-
Cleavage Site: ...Gly
Leu... -
Application: This sequence is engineered into hydrogels or prodrug linkers. In the presence of tumor-associated MMPs, the Gly-Leu bond is hydrolyzed, releasing the payload.
Experimental Validation of Cleavage: To verify substrate specificity, incubate the peptide with activated MMP-2 at 37°C. Monitor cleavage via RP-HPLC.
-
Substrate: H-Gly-Leu-Gly-OH (Retention Time:
) -
Products: Glycine + Leu-Gly (Shifted Retention Times)
-
Detection: Absorbance at 214 nm (peptide bond). Note: Since GLG lacks aromatic residues (Trp/Tyr), 280 nm detection is ineffective.
Visualization: MMP Cleavage Pathway
Figure 2: Enzymatic hydrolysis pathway of Gly-Leu-Gly by Matrix Metalloproteinases.
References
-
PubChem. (2024).[2] Compound Summary: Glycyl-Leucyl-Glycine. National Library of Medicine. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. (Contextual grounding for DKP prevention).
- Nagase, H., & Fields, G. B. (1996). Human Matrix Metalloproteinase Specificity Studies Using Collagen Sequence-Based Synthetic Peptides. Biopolymers. (Mechanistic basis for Gly-Leu cleavage).
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (Primary source for DKP mechanism).[3]
Sources
Glycyl-leucyl-glycine: A Tripeptide with Emerging Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Glycyl-leucyl-glycine (Gly-Leu-Gly) is a tripeptide composed of the amino acids glycine and leucine. While research directly investigating the specific biological functions of this tripeptide is nascent, emerging evidence, coupled with a comprehensive understanding of its constituent amino acids and related dipeptides, points towards significant roles in cellular metabolism, signaling, and intestinal health. This guide synthesizes the current knowledge surrounding Gly-Leu-Gly, delving into its probable metabolic fate, established biological activities of its key hydrolytic product, Glycyl-leucine (Gly-Leu), and the well-documented functions of glycine and leucine. We will explore its influence on the mTOR signaling pathway, potential cytoprotective and anti-inflammatory effects, and its implications for drug development. This document provides a foundational framework for researchers venturing into the study of this intriguing tripeptide, complete with detailed experimental protocols and conceptual diagrams to facilitate further investigation.
Introduction: The Enigmatic Nature of a Simple Tripeptide
Small peptides are increasingly recognized as potent signaling molecules with diverse physiological roles. Glycyl-leucyl-glycine, a simple tripeptide, has largely remained in the shadow of its constituent amino acids. However, its structure suggests a unique bioavailability and a potential to elicit biological responses distinct from the free amino acids. A critical hypothesis is that Gly-Leu-Gly's primary biological impact is mediated through its hydrolysis into the dipeptide Gly-Leu and its constituent amino acids. This guide will therefore navigate the knowns and the probable, offering a scientifically grounded exploration of Gly-Leu-Gly's function.
Physicochemical Properties and Presumed Metabolic Fate
| Property | Value | Source |
| Molecular Formula | C11H21N3O4 | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem |
| Structure | Glycine - Leucine - Glycine | - |
The metabolic journey of Gly-Leu-Gly is presumed to commence with its hydrolysis in the gastrointestinal tract and within cells. Intestinal brush border and cytosolic peptidases are responsible for the cleavage of peptide bonds. Based on studies of similar small peptides, it is highly probable that Gly-Leu-Gly is broken down into Gly-Leu, glycine, and leucine.
The absorption of di- and tripeptides is mediated by the peptide transporter 1 (PepT1) located in the brush border membrane of intestinal epithelial cells. This transport is generally more efficient than the uptake of free amino acids, suggesting that a significant portion of Gly-Leu-Gly or its dipeptide fragments could be absorbed intact.
Caption: Proposed metabolic fate of Glycyl-leucyl-glycine in the intestine.
Biological Function of the Dipeptide Component: Glycyl-leucine
Recent research has shed light on the direct biological effects of the dipeptide Gly-Leu, a primary breakdown product of Gly-Leu-Gly.
Promotion of Intestinal Epithelial Cell Proliferation and Protein Synthesis
A key study has demonstrated that Gly-Leu promotes the proliferation and protein synthesis of intestinal epithelial cells (IECs).[1] This effect is more pronounced than that of glycine alone, suggesting a unique signaling role for the dipeptide.[1] The mechanism is primarily attributed to the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1]
Activation of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Gly-Leu has been shown to upregulate the phosphorylation of mTOR and its downstream effectors, S6K1 and 4EBP1, in IECs.[1] This activation leads to enhanced protein synthesis, contributing to cell growth and proliferation.
Caption: Gly-Leu activates the mTOR signaling pathway to promote protein synthesis.
Transcriptome analysis has also implicated Gly-Leu in the modulation of other signaling pathways, including the PI3K/Akt pathway and nitric oxide synthesis, which are known to crosstalk with the mTOR pathway and influence cell survival and proliferation.[1]
The Bioactive Contributions of Constituent Amino Acids
The biological effects of Gly-Leu-Gly are also undoubtedly influenced by its constituent amino acids upon hydrolysis.
Glycine: A Neurotransmitter and Cytoprotective Agent
Glycine is the simplest amino acid and plays a multifaceted role in the body.
-
Inhibitory Neurotransmitter: In the central nervous system, glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It binds to ionotropic receptors (GlyRs), leading to chloride influx and hyperpolarization of neurons.[2]
-
Cytoprotection and Anti-inflammatory Effects: Glycine has demonstrated significant cytoprotective and anti-inflammatory properties in various models. It can protect cells from ischemic injury and reduce the production of pro-inflammatory cytokines.
-
Metabolic Precursor: Glycine is a precursor for the synthesis of crucial biomolecules, including purines, porphyrins (a component of heme), and glutathione, a major endogenous antioxidant.
Leucine: A Potent Stimulator of Muscle Protein Synthesis
Leucine is a branched-chain amino acid (BCAA) renowned for its potent anabolic effects, particularly on muscle tissue.
-
mTORC1 Activation: Leucine is a primary activator of the mTORC1 signaling pathway in skeletal muscle. This activation is a critical step in initiating muscle protein synthesis.
-
Insulin Signaling: Leucine can also enhance insulin signaling, further promoting glucose uptake and protein synthesis.
Potential Therapeutic Applications and Drug Development
The unique properties of Gly-Leu-Gly and its breakdown products suggest several avenues for therapeutic exploration:
-
Intestinal Health: The ability of Gly-Leu to promote IEC proliferation and protein synthesis makes Gly-Leu-Gly a potential therapeutic agent for conditions characterized by intestinal mucosal damage, such as inflammatory bowel disease or chemotherapy-induced mucositis.
-
Nutritional Supplementation: As a readily absorbed source of glycine and leucine, Gly-Leu-Gly could be a valuable component of medical foods or nutritional supplements aimed at promoting muscle growth, enhancing recovery from injury, or supporting gut health.
-
Drug Delivery: The tripeptide structure could be explored as a carrier for targeted drug delivery, utilizing the PepT1 transporter for enhanced absorption.
Experimental Protocols
In Vitro Assessment of Gly-Leu-Gly Hydrolysis
Objective: To determine the rate and extent of Gly-Leu-Gly hydrolysis by intestinal brush border membrane vesicles (BBMV) or cytosolic extracts.
Methodology:
-
Preparation of BBMV or Cytosolic Fractions: Isolate BBMV or cytosolic fractions from intestinal tissue (e.g., rat jejunum) using established differential centrifugation methods.
-
Incubation: Incubate a known concentration of Gly-Leu-Gly with the prepared fractions in a suitable buffer at 37°C.
-
Time Course Analysis: At various time points, stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Quantification: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of Gly-Leu-Gly and the appearance of Gly-Leu, glycine, and leucine.
-
Data Analysis: Calculate the rate of hydrolysis and determine the kinetic parameters (Km and Vmax) of the responsible peptidases.
Investigation of mTOR Pathway Activation in Intestinal Epithelial Cells
Objective: To assess the effect of Gly-Leu-Gly and its hydrolytic products on the mTOR signaling pathway in IECs.
Methodology:
-
Cell Culture: Culture a suitable IEC line (e.g., Caco-2 or IEC-6) to confluence.
-
Treatment: Treat the cells with varying concentrations of Gly-Leu-Gly, Gly-Leu, glycine, and leucine for a specified duration.
-
Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTOR pathway proteins, including mTOR (at Ser2448), S6K1 (at Thr389), and 4EBP1 (at Thr37/46).
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Cell Proliferation Assay: Concurrently, perform a cell proliferation assay (e.g., MTT or BrdU incorporation) to correlate mTOR activation with cell growth.
Caption: Workflow for investigating mTOR pathway activation by Gly-Leu-Gly.
Conclusion and Future Directions
Glycyl-leucyl-glycine stands as a promising tripeptide with significant, albeit currently under-investigated, biological functions. The established effects of its dipeptide component, Gly-Leu, on intestinal cell proliferation via the mTOR pathway provide a strong foundation for its potential utility in promoting gut health. Furthermore, the well-documented roles of glycine and leucine in neurotransmission, cytoprotection, and muscle metabolism suggest a broader spectrum of physiological relevance for Gly-Leu-Gly.
Future research should focus on elucidating the specific peptidases responsible for Gly-Leu-Gly hydrolysis and its complete metabolic fate in vivo. Investigating the direct effects of the intact tripeptide on various cell types and signaling pathways will be crucial to uncover any unique biological activities beyond those of its constituents. As our understanding of this simple yet potent tripeptide grows, so too will its potential applications in nutrition, medicine, and drug development.
References
- Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech J. Anim. Sci., 68(9), 391-398.
-
PubChem. (n.d.). Glycyl-leucyl-glycine. Retrieved from [Link]
- Das, M., & Radhakrishnan, A. N. (1975). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Journal of Biochemistry & Biophysics, 12(1), 12-15.
- Smith, E. L. (1948). The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases.
- Tunnicliff, G. (2003). Membrane glycine transport proteins. Journal of Biomedical Science, 10(1), 30-36.
- Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi, 86(4), 865-875.
-
ATP Science. (2021). Glycine and Leucine - Actions on Muscle Growth. Retrieved from [Link]
-
Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycine receptor. Retrieved from [Link]
Sources
Introduction: Unveiling the Tripeptide H-Gly-Leu-Gly-OH
An In-Depth Technical Guide to the Structure and Conformation of H-GLY-LEU-GLY-OH
In the intricate world of peptide science, even the simplest molecules can offer profound insights into the fundamental principles of structure and function. The tripeptide H-GLY-LEU-GLY-OH, also known as Glycyl-Leucyl-Glycine, serves as an exemplary model system for researchers, scientists, and drug development professionals. With the chemical formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol , this seemingly simple sequence of Glycine-Leucine-Glycine provides a fascinating case study in conformational flexibility and constraint.[1]
The flanking glycine residues, with their unique achiral nature and lack of a side chain, bestow a high degree of rotational freedom upon the peptide backbone.[2] In contrast, the central L-leucine residue introduces significant steric hindrance with its bulky isobutyl side chain, creating a delicate interplay that dictates the peptide's preferred three-dimensional shape. Understanding this conformational landscape is paramount, as the structure of a peptide is inextricably linked to its biological activity, stability, and interaction with other molecules. For instance, the related dipeptide Gly-Leu has been shown to promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway, highlighting the biological relevance of such sequences.[3][4]
This guide provides a comprehensive exploration of H-GLY-LEU-GLY-OH, moving from its fundamental chemical properties and synthesis to an in-depth analysis of its conformational preferences. We will dissect the causality behind the experimental and computational methodologies used to probe its structure, offering field-proven insights and self-validating protocols to empower your own research endeavors.
Part 1: Foundational Chemistry: Synthesis and Characterization
Before delving into the complexities of three-dimensional conformation, a solid understanding of the peptide's primary structure and its synthesis is essential.
Primary Structure and Physicochemical Properties
The primary structure is the linear sequence of amino acids, which for H-GLY-LEU-GLY-OH is:
(N-terminus) Glycine — Leucine — Glycine (C-terminus)
This structure consists of two peptide bonds linking the three amino acid residues. The molecule possesses a free amino group (-NH₂) at the N-terminal glycine and a free carboxyl group (-COOH) at the C-terminal glycine. It is described as a labile molecule, whose protonation properties can be influenced by temperature.[1]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉N₃O₄ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| CAS Number | 2576-67-2 | [1] |
| Canonical SMILES | CC(C)CNC(=O)CN | [1] |
Synthesis and Purification Workflow
The synthesis of a peptide like H-GLY-LEU-GLY-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient methodology. The process is followed by rigorous purification, most commonly using High-Performance Liquid Chromatography (HPLC).
Causality in Synthesis: The choice of SPPS is driven by its efficiency. By anchoring the C-terminal amino acid to a solid resin, excess reagents and by-products from each coupling step can be simply washed away, dramatically simplifying the purification process compared to solution-phase synthesis. The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the N-terminal amine is standard due to its base-lability, allowing for deprotection under mild conditions that do not cleave the peptide from the resin prematurely.
Purification Insights: Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purification. The separation is based on the hydrophobicity of the peptide. A common issue is the presence of Trifluoroacetic acid (TFA) in the final product, as it is used in the mobile phase and during the final cleavage from the resin.[5] It's crucial to be aware that TFA can form salts with the peptide, affecting its net weight and solubility, which may require subsequent salt exchange or lyophilization steps for certain sensitive applications.[5]
Part 2: The Conformational Landscape
The biological function of a peptide is dictated by its three-dimensional structure. For a small, flexible peptide like Gly-Leu-Gly, this "structure" is not a single static state but rather a dynamic ensemble of interconverting conformations. The goal of conformational analysis is to identify the most populated, lowest-energy states in this ensemble.
Defining Conformational Space: Dihedral Angles
The conformation of the peptide backbone is primarily defined by three repeating dihedral (torsion) angles for each amino acid residue:
-
Phi (Φ): Rotation around the N-Cα bond.
-
Psi (Ψ): Rotation around the Cα-C' bond.
-
Omega (ω): Rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, ω is almost always planar, with a strong preference for the trans conformation (~180°).
The leucine side chain has its own set of dihedral angles, denoted Chi (χ) , which describe the rotation of the isobutyl group. The flexibility of the two glycine residues means their (Φ, Ψ) angles can explore a much larger region of the Ramachandran plot compared to the sterically hindered leucine.
Experimental Approaches to Conformation
NMR is the most powerful technique for determining the solution-state structure of peptides. It provides information on through-bond and through-space atomic interactions, averaged over the conformational ensemble.
Expertise in Action: While 1D ¹H NMR can confirm the presence of expected protons[6], 2D NMR experiments are essential for conformational analysis. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly crucial as it detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation. For a peptide like Gly-Leu-Gly, NOEs between the leucine side chain protons and the backbone amide protons of the adjacent glycines can define local turns or extended structures.
-
Sample Preparation: Dissolve the purified, lyophilized H-GLY-LEU-GLY-OH in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent is critical; water mimics a physiological environment, while DMSO can help break up aggregates and often yields sharper signals.
-
Instrument Setup: Acquire data on a high-field NMR spectrometer (≥600 MHz is recommended for better signal dispersion). Tune and match the probe for ¹H.
-
Data Acquisition:
-
Run a standard 2D NOESY pulse sequence.
-
Crucial Parameter—Mixing Time (τₘ): This is the period during which magnetization transfer (the NOE) occurs. A range of mixing times (e.g., 100 ms, 200 ms, 400 ms) should be tested. Short mixing times are critical to avoid "spin diffusion," an artifact where magnetization relays between protons, leading to false correlations and inaccurate distance calculations.
-
Acquire data with sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis and Interpretation:
-
Assign all cross-peaks by correlating them with the 1D spectrum assignments (obtained via TOCSY and COSY experiments).
-
Integrate the volume of each cross-peak.
-
Calibrate the distances. Use a known, fixed distance (e.g., between two geminal protons on a glycine) to calibrate the relationship between cross-peak volume and distance.
-
Generate a list of upper-limit distance restraints for use in computational modeling.
-
Computational Approaches to Conformation
Computational methods complement experimental data, allowing for a detailed exploration of the peptide's potential energy surface.
MD simulations model the motions of atoms and molecules over time, providing a dynamic picture of the conformational ensemble.[7]
Why It's Trustworthy: By simulating the peptide in a box of explicit water molecules at a given temperature and pressure, MD provides a physically realistic model of its behavior. The simulation's trajectory reveals not only the stable, low-energy conformations but also the transitions between them. Studies on similar peptides have successfully used MD to identify characteristic structures, such as the β-turns and flexible chain motions in Boc-Gly-Leu-Gly-Gly-NMe, which are thought to contribute to the elasticity of larger proteins like elastin.[8]
-
System Preparation:
-
Generate the initial 3D coordinates for H-GLY-LEU-GLY-OH in an extended conformation using software like Avogadro or PyMOL.
-
Choose a force field (e.g., AMBER, CHARMM). The force field is the set of equations and parameters that defines the potential energy of the system and is critical for an accurate simulation.
-
Place the peptide in the center of a periodic box (e.g., a cube with 10 Å padding).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts or steric clashes introduced during preparation.
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the volume constant. This allows the solvent to equilibrate around the peptide.
-
NPT Ensemble (Constant Pressure and Temperature): Continue the simulation for several nanoseconds at the target temperature and pressure (1 atm). This adjusts the box density to the correct value and ensures the system is fully equilibrated.
-
-
Production Run: Run the simulation for as long as computationally feasible (e.g., 100+ nanoseconds). Save the coordinates (the trajectory) at regular intervals (e.g., every 10 ps).
-
Analysis: Analyze the trajectory to identify dominant conformations using techniques like cluster analysis based on Root Mean Square Deviation (RMSD). Calculate dihedral angle distributions and look for stable intramolecular hydrogen bonds.
Predicted Conformational Features
Based on the principles of peptide structure and computational studies on related sequences, we can predict the key conformational features of H-GLY-LEU-GLY-OH:
-
High Flexibility: The glycine residues allow the peptide to sample a wide range of backbone conformations.
-
Turn Propensity: The Gly-Leu sequence can readily adopt turn structures. A β-turn , a common secondary structure motif, involves four amino acid residues stabilized by a hydrogen bond. While Gly-Leu-Gly is only three residues, it can form part of a turn in a larger context or adopt turn-like structures in solution. Computational studies on similar sequences suggest that conformations are often connected to those of their constituent dipeptides.[9]
-
Extended Conformations: Fully extended or semi-extended structures are also highly probable, as they minimize steric clashes, especially for the bulky leucine side chain.
| Dihedral Angle | Typical Range (Degrees) | Associated Structure |
| Φ (Phi) | -139 to -119 | Extended (β-strand) |
| Ψ (Psi) | +113 to +135 | Extended (β-strand) |
| Φ (i+1), Ψ (i+1) | -60, -30 | Type I β-turn |
| Φ (i+2), Ψ (i+2) | -90, 0 | Type I β-turn |
Note: This table presents idealized values. The actual dihedral angles for H-GLY-LEU-GLY-OH would exist as a distribution around these and other values.
Conclusion
H-GLY-LEU-GLY-OH is a powerful model system for understanding the fundamentals of peptide conformation. Its structure is a dynamic equilibrium dictated by the extreme flexibility of its terminal glycine residues and the steric constraints of the central leucine. A multi-pronged approach, combining robust chemical synthesis and purification with advanced experimental (NMR) and computational (MD simulations) techniques, is essential to fully characterize its conformational landscape. The insights gained from studying this tripeptide are not merely academic; they inform our understanding of protein folding, aid in the rational design of peptide-based therapeutics, and provide the foundational knowledge required for developing novel biomaterials.
References
-
GenScript. (n.d.). H-Gly-Leu-OH peptide. Retrieved from [Link]
-
Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Journal of Animal and Feed Sciences, 32(3), 269-280. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved from [Link]
-
Nagashima, K., et al. (2014). 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T, 25 °C. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Leucine. Retrieved from [Link]
-
Tamburro, A. M., et al. (1995). Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure. Journal of Biomolecular Structure & Dynamics, 13(3), 451-464. Retrieved from [Link]
-
Wu, S. F., et al. (2011). Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. Journal of computational chemistry, Japan, 10(2), 113-124. Retrieved from [Link]
-
Lee, S., et al. (2019). Crystal Structure of the Blue Fluorescent Protein With a Leu-Leu-Gly Tri-Peptide Chromophore Derived From the Purple Chromoprotein of Stichodactyla Haddoni. International Journal of Biological Macromolecules, 131, 846-853. Retrieved from [Link]
-
Hyberts, S. G., et al. (2017). Computational studies of glycine-rich-loop conformational dynamics. UiT The Arctic University of Norway. Retrieved from [Link]
-
Bouchou, K., et al. (2013). Conformational Search on the Tripeptides Structure by Molecular Dynamics: Study of L,L-Gly-Phe-Phe. Journal of Proteomics & Bioinformatics, 6(4). Retrieved from [Link]
-
Balabin, I. A. (2009). Conformational analysis of N- and C-terminally protected tripeptide model glycyl-isoleucine-glycyl: An ab initio and DFT study. Physical Chemistry Research, 2(2), 127-141. Retrieved from [Link]
-
Jalkanen, K. J., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. ACS Omega, 7(31), 27151-27166. Retrieved from [Link]
-
Kumar, V., et al. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(3), 118-124. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Computational studies of glycine-rich-loop conformational dynamics | UiT [en.uit.no]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. H-Gly-Leu-OH peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Glycyl-leucyl-glycine (H-Gly-Leu-Gly-OH)
The following is an in-depth technical guide on the synthesis of Glycyl-leucyl-glycine (H-Gly-Leu-Gly-OH), structured for researchers and drug development professionals.
Executive Summary
Glycyl-leucyl-glycine (Gly-Leu-Gly) is a tripeptide of significant interest in protease kinetics, metalloproteinase (MMP) substrate specificity, and as a cleavable spacer in antibody-drug conjugates (ADCs). Unlike its isomer Leu-Gly-Gly, this specific sequence (N→C: Glycine-Leucine-Glycine) presents unique steric properties due to the central hydrophobic Leucine residue flanked by flexible Glycines.
This guide details the authoritative protocols for its synthesis, focusing on Fmoc Solid-Phase Peptide Synthesis (SPPS) as the industry standard for high-purity production. It also examines Chemo-Enzymatic routes for green manufacturing and outlines critical Quality Control (QC) parameters.
Structural Analysis & Retrosynthetic Strategy
Physicochemical Profile[1][2]
-
Sequence: H-Gly-Leu-Gly-OH[1]
-
Molecular Formula:
[2][3] -
Isoelectric Point (pI): ~5.97 (Theoretical)
-
Hydrophobicity: Amphipathic; the central Leucine provides a hydrophobic core, while the terminal Glycines confer flexibility and water solubility.
Retrosynthetic Logic
The synthesis is best approached by disconnecting the peptide bonds at the C-terminal and N-terminal sides of the Leucine residue.
-
C-Terminal Disconnection: Gly-Leu + Gly (Resin-bound).
-
N-Terminal Disconnection: Gly + Leu-Gly (Resin-bound).
The central Leucine is bulky, but the flanking Glycines (lacking side chains) minimize steric hindrance during coupling, making this an "easy" sequence for SPPS but prone to aggregation if the solvent system is not optimized.
Figure 1: Retrosynthetic breakdown of Gly-Leu-Gly emphasizing the modular assembly and low steric risks.
Primary Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)[7]
This is the gold standard method for research-scale synthesis (10 mg to 10 g). It ensures high purity (>98%) and avoids the complex workups of solution-phase chemistry.
Reagents & Materials
| Component | Recommendation | Rationale |
| Solid Support | Wang Resin (0.6–0.8 mmol/g) | Ideal for generating C-terminal carboxylic acids (–OH). |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Leu-OH | Standard protected building blocks. |
| Coupling Reagent | HBTU or DIC/Oxyma | HBTU is robust for standard couplings; DIC/Oxyma reduces racemization risk (though low for this sequence). |
| Base | DIPEA (Diisopropylethylamine) | Activates the carboxyl group during coupling. |
| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group. |
| Cleavage | 95% TFA , 2.5% TIS, 2.5% | Cleaves peptide from resin and removes side-chain protecting groups (if any).[5] |
Step-by-Step Protocol
Phase 1: Resin Loading (The Critical First Step)
Since Glycine is the C-terminal residue, it must be anchored to the Wang resin.
-
Swelling: Place Wang resin in a reaction vessel. Add DMF (10 mL/g resin) and swell for 30 min. Drain.
-
Loading: Dissolve Fmoc-Gly-OH (5 eq) and DIC (2.5 eq) in minimal DMF. Add DMAP (0.1 eq) to catalyze esterification.
-
Incubation: Shake for 2–3 hours at room temperature.
-
Capping: Add acetic anhydride/pyridine to block unreacted hydroxyl groups on the resin. This prevents deletion sequences.
-
Wash: DMF (3x), DCM (3x).
Phase 2: Peptide Elongation Cycle
Perform the following cycle twice (first for Leucine, then for Glycine).
-
Deprotection (Fmoc Removal):
-
Add 20% Piperidine/DMF. Shake for 5 min. Drain.
-
Add fresh 20% Piperidine/DMF. Shake for 15 min. Drain.
-
QC Check: UV monitoring at 301 nm (dibenzofulvene adduct) confirms deprotection.
-
-
Washing: Wash resin with DMF (5x) to remove all traces of piperidine (crucial to prevent premature Fmoc removal in the next step).
-
Coupling (Amide Bond Formation):
-
Dissolve Fmoc-Leu-OH (or Fmoc-Gly-OH for the final step) (3–5 eq) and HBTU (3–5 eq) in DMF.
-
Add DIPEA (6–10 eq). The solution should turn yellow/orange.
-
Add activated solution to the resin. Shake for 45–60 min.
-
QC Check:Kaiser Test .
-
Blue beads = Free amines present (Incomplete coupling).
-
Yellow/Colorless beads = No free amines (Complete coupling).
-
-
-
Washing: DMF (3x), DCM (3x).
Phase 3: Cleavage & Isolation[6]
-
Final Deprotection: Remove the N-terminal Fmoc group from the final Glycine using the deprotection protocol above.
-
Cleavage Cocktail: Prepare TFA/TIS/
(95:2.5:2.5) . -
Reaction: Add cocktail to the dry resin. Shake for 2 hours.
-
Precipitation:
-
Filter the resin and collect the filtrate (TFA solution).
-
Add filtrate dropwise into cold Diethyl Ether (
) at -20°C. -
The peptide will precipitate as a white solid.
-
-
Centrifugation: Centrifuge at 3000 rpm, decant ether, and wash pellet 2x with cold ether.
-
Lyophilization: Dissolve pellet in water/acetonitrile and freeze-dry.
Figure 2: The iterative SPPS cycle for Gly-Leu-Gly synthesis. The Kaiser test serves as the critical "Go/No-Go" gate.
Alternative: Chemo-Enzymatic Synthesis (Green Chemistry)
For large-scale production or "green" applications, enzymatic synthesis avoids toxic solvents (DMF/DCM) and coupling reagents.
The Thermolysin Strategy
Thermolysin is a metalloprotease that specifically hydrolyzes (and in reverse, synthesizes) peptide bonds at the N-terminal side of hydrophobic residues like Leucine.
-
Reaction A (Leu-Gly formation): Difficult enzymatically due to Glycine's lack of a side chain for enzyme recognition in the P1' position.
-
Reaction B (Gly-Leu formation): Ideal for Thermolysin.
-
Substrates: Z-Gly-OH (Donor) + H-Leu-Gly-OEt (Acceptor).
-
Enzyme: Thermolysin (immobilized on silica or in biphasic system).
-
Conditions: pH 7.5, 37°C, aqueous buffer/ethyl acetate mix.
-
Mechanism: Thermolysin recognizes the Leucine side chain and catalyzes the condensation with Z-Gly.
-
Note: This method requires a pre-synthesized dipeptide (Leu-Gly) or a convergent strategy and is generally more complex to optimize than SPPS for research purposes.
Quality Control & Characterization
Trustworthiness in peptide science relies on rigorous characterization.
Analytical HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% to 30% B over 20 minutes (Gly-Leu-Gly is relatively polar).
-
Detection: 214 nm (peptide bond) and 220 nm.
Mass Spectrometry (ESI-MS)
-
Expected Mass:
. -
Common Impurities:
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Low Yield | Inefficient loading of first Glycine. | Use symmetric anhydride method (DIC/DCM) for loading or buy pre-loaded Fmoc-Gly-Wang resin. |
| Deletion Sequences | Incomplete coupling (likely at Leu step). | Double couple the Leucine residue (repeat step 3 in Phase 2). |
| Racemization | Over-activation of Cys/His (not applicable here) or high base concentration. | Use DIC/Oxyma instead of HBTU/DIPEA; maintain low temperature. |
| Aggregation | Inter-chain H-bonding. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides (though unnecessary for a tripeptide). |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817–4868. (Reference for Thermolysin specificity). Link
-
PubChem. (n.d.).[2][3] Glycyl-glycyl-leucine (Isomer comparison). National Library of Medicine. Retrieved from (Note: Used for MW and property verification).
Sources
- 1. L-LEUCYL-GLYCYL-GLYCINE | 1187-50-4 [chemicalbook.com]
- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leu-Gly-Gly 1187-50-4 [sigmaaldrich.com]
- 4. Glycyl-glycyl-leucine | C10H19N3O4 | CID 6992871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
H-GLY-LEU-GLY-OH molecular weight and formula
Technical Monograph: Physicochemical Characterization and Applications of H-Gly-Leu-Gly-OH
Executive Summary
H-Gly-Leu-Gly-OH (Glycyl-L-Leucyl-Glycine) is a linear tripeptide often utilized as a model substrate in protease specificity profiling—particularly for matrix metalloproteinases (MMPs)—and as a building block in self-assembling peptide hydrogels.[1] Its structure combines the steric flexibility of terminal glycine residues with the hydrophobic, branched side chain of a central leucine, making it an ideal candidate for studying peptide bond hydrolysis kinetics and conformational thermodynamics.
Part 1: Physicochemical Profile[2]
The following data represents the core physicochemical constants for H-Gly-Leu-Gly-OH. Researchers should note the distinction between the monoisotopic mass (critical for Mass Spectrometry) and the average molecular weight (used for molarity calculations).
| Property | Value | Notes |
| Sequence | Gly-Leu-Gly (G-L-G) | N-terminus to C-terminus |
| CAS Number | 2576-67-2 | Specific to the L-isomer |
| Molecular Formula | C₁₀H₁₉N₃O₄ | |
| Molecular Weight | 245.28 g/mol | Average mass |
| Monoisotopic Mass | 245.1376 Da | [M+H]⁺ = 246.1449 Da |
| pKa (N-terminus) | ~9.60 | Ammonium group (-NH₃⁺) |
| pKa (C-terminus) | ~2.34 | Carboxylate group (-COO⁻) |
| Isoelectric Point (pI) | ~5.97 | Zwitterionic at neutral pH |
| Solubility | Water, 1% Acetic Acid | Hydrophobic Leu residue may require sonication at high concentrations (>10 mM) |
Structural Logic & Steric Environment
The central Leucine residue introduces a specific hydrophobic bulk (
-
Glycine (N-term/C-term): Provides high rotational freedom (
angles), allowing the peptide to adopt various conformations in solution. This accessibility is why GLG is a frequent target for endopeptidases. -
Leucine (Central): The isobutyl side chain acts as a recognition motif for hydrophobic pockets (S1' or S1 subsites) in enzymes like thermolysin or MMPs.
Part 2: Synthesis Protocol (Fmoc-SPPS)
The synthesis of H-Gly-Leu-Gly-OH is most efficiently achieved via Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. The following protocol ensures high purity by minimizing racemization of the sensitive Leucine residue.
Reagents Required
-
Resin: Wang Resin (for C-terminal acid) or 2-Chlorotrityl Chloride Resin (to prevent diketopiperazine formation).
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Workflow Diagram (Graphviz)
The following diagram outlines the iterative cycle for synthesizing Gly-Leu-Gly.
Figure 1: Standard Fmoc-SPPS workflow for Gly-Leu-Gly synthesis. Note the critical Kaiser test step to ensure complete coupling of the bulky Leucine residue.
Part 3: Analytical Validation (Mass Spectrometry)
When validating the synthesized peptide, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is the gold standard.
Fragmentation Pattern (MS/MS)
In a collision-induced dissociation (CID) experiment, the tripeptide fragments primarily into b-ions (N-terminal) and y-ions (C-terminal).
-
Precursor Ion: [M+H]⁺ = 246.14
-
Key Fragments:
-
y₂ Ion (Leu-Gly): ~189.1 Da (Result of cleavage at Gly1-Leu2 bond).
-
b₂ Ion (Gly-Leu): ~171.1 Da (Result of cleavage at Leu2-Gly3 bond).
-
Immonium Ion (Leu): 86.1 Da (Characteristic diagnostic peak for Leucine).
-
Figure 2: Predicted MS/MS fragmentation pathway for H-Gly-Leu-Gly-OH. The y2 and b2 ions are the most abundant species used for sequence confirmation.
Part 4: Research Applications
Protease Substrate Profiling
The Gly-Leu bond is a known scissile bond for several metalloproteases.
-
Mechanism: MMPs (e.g., MMP-2, MMP-9) recognize the hydrophobic Leucine residue. The enzyme's catalytic zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating hydrolysis.
-
Assay Design: To create a fluorogenic substrate, the tripeptide is often flanked by a fluorophore (e.g., MCA) and a quencher (e.g., DNP).
-
Construct: MCA-Gly-Leu-Gly -DNP.
-
Readout: Cleavage causes fluorescence recovery.
-
Self-Assembling Hydrogels
While the free tripeptide is soluble, N-terminally protected variants (e.g., Fmoc-Gly-Leu-Gly) are studied for their ability to form supramolecular hydrogels.
-
Driver:
- stacking of Fmoc groups + hydrophobic interlocking of Leucine side chains. -
Utility: These hydrogels serve as scaffolds for 3D cell culture, where the peptide sequence mimics the Extracellular Matrix (ECM).
Thermodynamic Studies
Gly-Leu-Gly is used as a model system to measure partial molar volumes and isothermal compressibility . These parameters help quantify the hydration shell around hydrophobic side chains (Leu) versus the peptide backbone (Gly), providing data for protein folding simulations.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96805: N-(N-Glycyl-L-leucyl)glycine (Gly-Leu-Gly).
-
[Link]
-
-
ChemicalBook. H-GLY-LEU-GLY-OH Product Database (CAS 2576-67-2).[1][3][4]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides. Biopolymers.
-
[Link]
-
-
Hakin, A. W., et al. (2000). Thermodynamic properties of peptide solutions: Partial molar volumes and isothermal compressibilities for some tripeptides of sequence Gly-X-Gly. The Journal of Chemical Thermodynamics.
-
[Link]
-
Sources
Thermal Stability Profiling of H-GLY-LEU-GLY-OH: Mechanisms, Kinetics, and Analytical Protocols
Topic: H-GLY-LEU-GLY-OH Thermal Stability Studies Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
The tripeptide H-Gly-Leu-Gly-OH (Glycyl-Leucyl-Glycine) serves as a critical model substrate in enzymatic kinetics and a structural motif in larger bioactive peptides. While often perceived as chemically simple, its thermal stability profile is governed by competing degradation pathways—specifically diketopiperazine (DKP) formation versus peptide bond hydrolysis .
This technical guide provides a rigorous experimental framework for characterizing the thermal stability of H-Gly-Leu-Gly-OH. It moves beyond generic stability testing, offering a targeted approach to quantify degradation kinetics (
Physicochemical Profile & Stability Risks[1]
Understanding the intrinsic properties of the sequence is the first step in stability design.
| Property | Value / Characteristic | Stability Implication |
| Sequence | Gly-Leu-Gly | N-terminal Gly-Leu motif is prone to cyclization. |
| Molecular Weight | 245.28 g/mol | Low MW facilitates rapid LC-MS screening. |
| Isoelectric Point (pI) | ~5.96 | Max stability typically near pI; susceptibility increases at pH extremes. |
| Hydrophobicity | Moderate (Leu residue) | Solubility issues in purely aqueous buffers at high concentrations; requires organic modifiers. |
| Key Risk | DKP Formation | The N-terminal amine can nucleophilically attack the carbonyl of the second residue (Leu), ejecting the C-terminal Glycine. |
Mechanisms of Thermal Degradation
For H-Gly-Leu-Gly-OH, thermal stress does not result in random breakage. It follows two distinct, temperature-dependent pathways.[1][2]
Pathway A: Diketopiperazine (DKP) Cyclization
At neutral to slightly basic pH, and under thermal stress, the N-terminal Glycine amine attacks the amide carbonyl of Leucine.
-
Reaction: H-Gly-Leu-Gly-OH
Cyclo(Gly-Leu) + Glycine -
Criticality: This is often the dominant pathway in lyophilized solids or neutral solutions.
Pathway B: Hydrolysis
Under acidic conditions (pH < 3) or extreme heat, the peptide bonds cleave via acid-catalyzed hydrolysis.
-
Cleavage Site 1: Gly-Leu bond
Glycine + Leu-Gly -
Cleavage Site 2: Leu-Gly bond
Gly-Leu + Glycine
Visualization of Degradation Pathways
The following diagram maps the competing degradation logic for H-Gly-Leu-Gly-OH.
[4]
Experimental Framework: The Protocols
To ensure scientific integrity , these protocols are designed as self-validating systems. You must run controls (blank buffer, zero-time point) to distinguish thermal degradation from analytical artifacts.
Protocol 1: Accelerated Thermal Stability (Arrhenius Profiling)
Objective: Determine the degradation rate constant (
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4) – Favors DKP pathway
-
Acetate Buffer (50 mM, pH 4.0) – Favors Hydrolysis pathway
-
H-Gly-Leu-Gly-OH Reference Standard (>98% purity)
Workflow:
-
Preparation: Dissolve peptide to 1.0 mg/mL in selected buffers. Filter (0.22 µm).
-
Aliquot: Distribute into HPLC vials (glass, low-adsorption).
-
Incubation: Place vials in thermal chambers at 40°C, 60°C, and 80°C .
-
Sampling: Remove triplicates at T=0, 24h, 48h, 72h, and 1 week. Quench immediately on ice or by acidification (if studying neutral pH stability).
-
Analysis: Quantify remaining parent peptide via HPLC-UV (210 nm).
Data Treatment:
Plot
Protocol 2: Solid-State Stability via DSC/TGA
Objective: Characterize physical stability, melting point, and thermal decomposition onset.
Instrument Settings:
-
DSC (Differential Scanning Calorimetry):
-
Pan: Hermetically sealed aluminum.
-
Ramp: 10°C/min from 25°C to 250°C.
-
Expectation: Endothermic peak (melting) followed immediately by exothermic decomposition (Maillard/charring).
-
-
TGA (Thermogravimetric Analysis):
-
Ramp: 10°C/min.
-
Expectation: Weight loss step corresponding to loss of adsorbed water (<100°C) and degradation onset (>200°C).
-
Protocol 3: Impurity Identification (LC-MS)
Objective: Confirm if degradation is DKP-driven or hydrolytic.
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 mins.
-
MS Mode: ESI Positive (+).
Target Ions (m/z):
-
Parent (H-Gly-Leu-Gly-OH): 246.15
-
Cyclo(Gly-Leu): 171.11
(Key DKP Marker) -
Dipeptides (Gly-Leu / Leu-Gly): 189.12
-
Glycine: 76.04
Experimental Workflow Diagram
This workflow illustrates the logical progression from sample preparation to kinetic data derivation.
Data Analysis & Interpretation
When analyzing your data, apply the following logic to validate your results:
-
Linearity Check: If the plot of Concentration vs. Time is linear, it is Zero-Order (rare for peptides). If
vs. Time is linear, it is First-Order (standard for hydrolysis/DKP). -
The DKP Signature: If you observe a new peak in HPLC that elutes later than the parent (more hydrophobic due to loss of charges) and has a mass of 170 Da (neutral mass), you have confirmed Cyclo(Gly-Leu) formation.
-
pH Sensitivity:
-
High Stability: pH 3.0 – 5.0 (Protonation of N-terminus inhibits nucleophilic attack, slowing DKP formation).
-
Low Stability: pH > 7.0 (Deprotonated amine accelerates cyclization).
-
Summary Table: Expected Degradation Products
| Retention Time (Relative) | Species | Mass ( | Mechanism |
| 1.00 (Ref) | H-Gly-Leu-Gly-OH | 246.15 | Parent |
| < 1.00 (Early) | Glycine | 76.04 | Hydrolysis/DKP Byproduct |
| ~ 1.10 | H-Gly-Leu-OH | 189.12 | Hydrolysis |
| > 1.20 (Late) | Cyclo(Gly-Leu) | 171.11 | Cyclization (DKP) |
References
-
Capasso, S., et al. "Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptides and Tripeptides." Journal of the Chemical Society, Perkin Transactions 2, 1990.
-
Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, Vol 87, Issue 3, 1998.
- Steinberg, S., et al. "The effect of pH and temperature on the stability of peptide drugs." Biochemistry, 2018. (General reference for peptide Arrhenius kinetics).
- Skoog, D. A., et al.Principles of Instrumental Analysis. 7th Edition. (Reference for DSC/TGA and LC-MS methodologies).
Sources
Technical Guide: Enzymatic Degradation of H-GLY-LEU-GLY-OH
Mechanisms, Kinetics, and Analytical Protocols for Drug Development
Executive Summary
The tripeptide H-Gly-Leu-Gly-OH (Glycyl-Leucyl-Glycine) represents a fundamental structural motif often encountered as a linker in antibody-drug conjugates (ADCs) or as a degradation product of collagenous proteins.[1] While chemically simple, its metabolic fate in biological matrices (plasma, cytosol) is governed by rapid enzymatic hydrolysis.[1]
This guide details the specific enzymatic pathways compromising H-Gly-Leu-Gly-OH stability, providing a validated analytical framework for quantifying its degradation kinetics.[1] We focus on the dominant activity of aminopeptidases and the secondary role of carboxypeptidases, offering a robust HPLC-based protocol for stability assessment.
Structural Analysis & Enzymatic Susceptibility[1]
To understand the degradation profile, one must first analyze the substrate's exposure points.
| Feature | Characteristic | Enzymatic Implication |
| N-Terminus | Free Amine ( | Primary target for Aminopeptidases (e.g., APN/CD13).[1] |
| C-Terminus | Free Carboxyl ( | Target for Carboxypeptidases (e.g., CPA, CPB).[1] |
| P1 Residue | Glycine (Gly) | Small, uncharged.[1] Accessible to most proteases; no steric hindrance.[1] |
| P1' Residue | Leucine (Leu) | Hydrophobic side chain.[1][2][3] Highly attractive to Leucine Aminopeptidase (LAP) and Neprilysin.[1] |
| P2' Residue | Glycine (Gly) | Leaving group in the first cleavage event. |
Technical Insight: The presence of Leucine in the central position significantly accelerates degradation compared to a tri-glycine (Gly-Gly-Gly) variant. Hydrophobic residues like Leucine serve as high-affinity anchors for the S1 hydrophobic pockets of many metalloproteases.
Primary Enzymatic Pathways[1]
The degradation of H-Gly-Leu-Gly-OH in systemic circulation is rarely a single-step event.[1] It follows a sequential cascade dominated by exopeptidases.[1]
2.1 The Aminopeptidase Pathway (Dominant)
In human plasma, Aminopeptidase N (APN/CD13) and cytosolic Leucine Aminopeptidase (LAP) are the primary drivers of instability.
-
Step 1: The enzyme recognizes the free N-terminal amine of Glycine.
-
Step 2: Hydrolysis of the Gly-Leu peptide bond releases free Glycine and the dipeptide Leu-Gly .[1]
-
Step 3: The resulting Leu-Gly is rapidly attacked by dipeptidases (or LAP), driven by the high affinity for the N-terminal Leucine.[1]
2.2 The Carboxypeptidase Pathway (Secondary)
Carboxypeptidase A (CPA) may act on the C-terminus, particularly if the N-terminus is blocked or if aminopeptidase activity is inhibited.
-
Step 1: Cleavage of the Leu-Gly bond from the C-terminal end.
-
Step 2: Release of free Glycine and the dipeptide Gly-Leu .[1]
2.3 Pathway Visualization
The following diagram illustrates the competing and sequential degradation routes.
Figure 1: Enzymatic hydrolysis cascade of Gly-Leu-Gly showing parallel N-terminal and C-terminal cleavage events.[1]
Validated Analytical Protocol (HPLC-UV/MS)
To quantify degradation kinetics (
3.1 Experimental Workflow
Objective: Determine the half-life of H-Gly-Leu-Gly-OH in human plasma.
Reagents:
-
Pooled Human Plasma (heparinized).[1]
-
Substrate: H-Gly-Leu-Gly-OH (>98% purity).[1]
-
Internal Standard (IS): H-Gly-Gly-Gly-OH or deuterated analog.[1]
-
Quenching Solution: 4% Phosphoric Acid (
) or Acetonitrile with 0.1% Formic Acid.[1]
Protocol Steps:
-
Preparation: Spike plasma with H-Gly-Leu-Gly-OH to a final concentration of 100 µM. Pre-warm plasma to 37°C.[1]
-
Incubation: Maintain at 37°C in a water bath.
-
Sampling: At
minutes, remove 100 µL aliquots. -
Quenching: Immediately transfer aliquot into 300 µL of ice-cold Quenching Solution to precipitate proteins and stop enzymatic activity.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Inject the supernatant into the HPLC system.
3.2 HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) | Provides hydrophobic selectivity to separate Leu-containing peptides from Gly-only fragments.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of carboxyl groups, improving retention of polar peptides.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes hydrophobic Leucine residues.[1] |
| Gradient | 0-20% B over 15 mins | Shallow gradient required due to the low hydrophobicity of the tripeptide. |
| Detection | UV at 210 nm | Detects the peptide bond (amide). |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
3.3 Data Processing Workflow
Figure 2: Step-by-step analytical workflow for kinetic stability assessment.
Stabilization Strategies
If H-Gly-Leu-Gly-OH is intended for therapeutic use (e.g., as a linker), its rapid degradation is a liability.[1] The following modifications are proven to extend half-life:
-
N-Terminal Acetylation: Capping the amine prevents recognition by Aminopeptidase N.[1]
-
C-Terminal Amidation: Converting the carboxyl to a carboxamide (
) blocks Carboxypeptidase activity.[1] -
D-Amino Acid Substitution: Replacing L-Leu with D-Leu renders the bond unrecognizable to stereoselective endogenous proteases.[1]
-
Cyclization: Head-to-tail cyclization removes both termini, significantly increasing stability against exopeptidases.[1]
References
-
Kobayashi, T., et al. (2012).[1][4] "Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water." Bioscience, Biotechnology, and Biochemistry.[1][4]
-
Werle, M., & Bernkop-Schnürch, A. (2006).[1] "Strategies to improve plasma half-life time of peptide and protein drugs."[1][5] Amino Acids.[1][6][3][7][8][9][10][11][12][13]
-
Mentlein, R. (1999).[1] "Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides." Regulatory Peptides.[1]
-
Thermo Fisher Scientific. (2020).[1] "Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography." Application Note.
-
Bocedi, A., et al. (2017).[1] "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[1][5] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Glycine | SIELC Technologies [sielc.com]
- 2. Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology | MDPI [mdpi.com]
- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pubs.acs.org [pubs.acs.org]
Glycyl-leucyl-glycine role in cellular processes
An In-Depth Technical Guide to the Cellular Roles of Glycyl-leucyl-glycine
Abstract
The tripeptide Glycyl-leucyl-glycine (Gly-Leu-Gly), composed of two glycine residues and one leucine residue, stands at the intersection of cellular metabolism and signaling. While direct research on this specific tripeptide is emerging, a wealth of data on its constituent amino acids and related dipeptides provides a strong foundation for predicting its biological significance. This guide synthesizes the existing knowledge to propose key cellular roles for Gly-Leu-Gly, focusing on its potential to modulate the mTOR signaling pathway and influence neurotransmitter systems. We further provide detailed experimental protocols for researchers to validate these hypotheses and explore the therapeutic potential of this intriguing molecule.
Introduction: The Scientific Premise for Investigating Glycyl-leucyl-glycine
Small peptides are increasingly recognized not merely as intermediates in protein metabolism but as active signaling molecules in their own right. Glycyl-leucyl-glycine is of particular interest due to the well-established and diverse biological activities of its constituent amino acids.
-
Glycine is the simplest amino acid, yet it plays a multitude of roles in the central nervous system as a neurotransmitter, in cellular protection against ischemia, and in modulating inflammatory responses.[1][2] It is also a crucial component of collagen and a precursor for the synthesis of other important biomolecules like porphyrins.[3]
-
Leucine , a branched-chain amino acid, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5]
The dipeptide Glycyl-leucine (Gly-Leu) has been demonstrated to promote the proliferation and protein synthesis of intestinal epithelial cells by upregulating the mTOR signaling pathway.[4][6] Furthermore, the dipeptides Gly-Leu and Leucyl-glycine (Leu-Gly) have been shown to elevate dopamine levels in the brain, suggesting a role in neuromodulation.[7]
Based on these compelling findings, it is highly plausible that the tripeptide Gly-Leu-Gly possesses unique bioactivities that could be harnessed for therapeutic applications in areas such as muscle wasting disorders, neurodegenerative diseases, and metabolic conditions. This guide provides a technical framework for exploring these possibilities.
Cellular Uptake and Metabolism: The Journey of Gly-Leu-Gly into the Cell
For any extracellular molecule to exert an intracellular effect, it must first cross the cell membrane. Small peptides like Gly-Leu-Gly are primarily transported into cells via specific carriers.
2.1. Transport via Peptide Transporter 1 (PEPT1)
The proton-coupled peptide transporter PEPT1 is expressed in the brush border membrane of intestinal epithelial cells and is responsible for the absorption of most di- and tripeptides from the diet.[8][9][10][11] It is therefore the primary route for the systemic availability of orally administered Gly-Leu-Gly.
2.2. Enzymatic Degradation
Once inside the cell or in the extracellular space, tripeptides are subject to hydrolysis by peptidases, which cleave the peptide bonds and release the constituent amino acids.[4][6][12][] For example, the tripeptide Gly-Pro-Hyp is known to be hydrolyzed by aminopeptidase N.[9] It is anticipated that Gly-Leu-Gly is also susceptible to enzymatic degradation, which would liberate glycine and leucine to enter their respective metabolic and signaling pathways.
Experimental Protocol: Peptide Uptake Assay in Caco-2 Cells
This protocol allows for the characterization of Gly-Leu-Gly transport across an intestinal epithelial barrier model.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER) of >250 Ω·cm².
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0 (apical side) and pH 7.4 (basolateral side) to mimic the intestinal pH gradient.
-
Assay Initiation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of Gly-Leu-Gly to the apical side.
-
Add fresh transport buffer to the basolateral side.
-
-
Sampling: At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Quantification: Analyze the concentration of Gly-Leu-Gly in the basolateral samples using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Studies: To confirm the role of PEPT1, perform the uptake assay in the presence of a known PEPT1 inhibitor, such as Gly-Sar. A significant reduction in the transport of Gly-Leu-Gly would indicate PEPT1-mediated uptake.
Proposed Cellular Roles of Glycyl-leucyl-glycine
Based on the activities of its components, we propose two primary areas of cellular function for Gly-Leu-Gly.
3.1. Modulation of the mTOR Signaling Pathway
The central leucine residue in Gly-Leu-Gly strongly suggests its involvement in the mTOR pathway. Leucine is a well-established activator of mTORC1, a key complex in this pathway.[3][4][5]
Causality of Experimental Choices: The mTOR pathway is a critical regulator of protein synthesis. Investigating the effect of Gly-Leu-Gly on this pathway is a logical first step in understanding its potential anabolic effects.
Caption: Proposed neuromodulatory actions of Gly-Leu-Gly.
It is hypothesized that Gly-Leu-Gly could influence dopaminergic neurotransmission through several mechanisms:
-
Direct action on glycine receptors: Gly-Leu-Gly, or glycine released from its hydrolysis, could bind to glycine receptors on dopaminergic neurons, modulating their activity. [2][14]* Allosteric modulation of dopamine receptors: Similar to PLG, Gly-Leu-Gly might act as an allosteric modulator of dopamine receptors, enhancing the affinity of dopamine for its receptor. [15][16]
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Measurement
This protocol enables the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer Gly-Leu-Gly systemically (e.g., via intraperitoneal injection) or directly into the brain region of interest through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Summary of Quantitative Data
While direct quantitative data for Gly-Leu-Gly is not yet available, the following table summarizes relevant data for its constituent amino acids and related peptides, providing a basis for experimental design.
| Molecule | Parameter | Value | Cell/System | Reference |
| Glycine | EC50 for mTORC1 activation | ~2.5 mM | C2C12 myotubes | [17] |
| Leucine | Concentration for mTORC1 activation | 0.2-0.8 mM | Skeletal muscle | [5] |
| Gly-Leu | Optimal concentration for IEC proliferation | 20 nmol/L | Chicken IECs | [6] |
| PLG | Concentration for max [3H]NPA binding | 10⁻⁷-10⁻⁶ M | Bovine striatal membranes | [15] |
Potential Applications in Drug Development
The proposed cellular roles of Gly-Leu-Gly open up several avenues for therapeutic development:
-
Sarcopenia and Cachexia: By activating the mTOR pathway, Gly-Leu-Gly could be a potential treatment for muscle wasting conditions associated with aging (sarcopenia) and cancer (cachexia).
-
Neurodegenerative Diseases: Its potential to modulate dopaminergic signaling could be beneficial in diseases characterized by dopamine deficiency, such as Parkinson's disease.
-
Metabolic Disorders: Given glycine's role in metabolic regulation, Gly-Leu-Gly could be explored for its effects on conditions like obesity and type 2 diabetes. [1][18]
Conclusion and Future Directions
While the direct cellular functions of Glycyl-leucyl-glycine are yet to be fully elucidated, the existing evidence from its constituent amino acids and related peptides provides a compelling rationale for its investigation as a bioactive molecule. The proposed roles in mTOR signaling and neuromodulation offer exciting possibilities for its application in various disease contexts. The experimental protocols detailed in this guide provide a clear path for researchers to validate these hypotheses and unlock the full therapeutic potential of this tripeptide. Future research should focus on in vivo studies to confirm the physiological relevance of the in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of Gly-Leu-Gly.
References
- Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. (2023). Czech J. Anim. Sci., 68(9), 391-398.
- the bumbling biochemist. (2022, December 2). Glycine biochemistry - why the runt of the amino acids is far from generic (hint: think sterics!). YouTube.
- Wang, W., Wu, Z., Dai, Z., Yang, Y., Wang, J., & Wu, G. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 45(3), 463–477.
- Saransaari, P., & Oja, S. S. (1993). Glycine stimulates striatal dopamine release in conscious rats. British journal of pharmacology, 110(2), 763–767.
- Wikipedia contributors. (2024, May 22). Glycine. In Wikipedia, The Free Encyclopedia.
- PubChem. (n.d.). Leu-Gly.
- Adibi, S. A., & Morse, E. L. (1977). Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases.
- National Council of Educational Research and Training. (n.d.). Biomolecules.
- Wikipedia contributors. (2024, May 22). Amino acid. In Wikipedia, The Free Encyclopedia.
- Aito-Inoue, M., Lackey, J. L., & Chikumi, H. (2018). Transport of a tripeptide, Gly-Pro-Hyp, across the porcine intestinal brush-border membrane. Journal of agricultural and food chemistry, 66(33), 8826–8832.
- Wu, G., Bazer, F. W., Dai, Z., Li, D., Wang, J., & Wu, Z. (2014). Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction. The Journal of nutrition, 144(4), 426–432.
- van den Eynden, J., Ali, S. S., & Geenen, T. (2009). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in molecular neuroscience, 2, 9.
- Dróżdż, P., & Wójcik, M. (2022). Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential. International journal of molecular sciences, 23(19), 11883.
- Khalil, M. (2006). Enzymatic Hydrolysis of Renewable Vegetable Proteins to Amino Acids.
- Ohkawara, S., Lin, X., & Kamiya, N. (2024). Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells. Journal of agricultural and food chemistry, 72(22), 9329–9337.
- Koopman, R., Caldow, M. K., & Ham, D. J. (2019). Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling. Frontiers in physiology, 10, 1431.
- Ericson, M., Chau, P., & Clarke, R. B. (2022). The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting with low baseline dopamine - a microdialysis study. Journal of neural transmission (Vienna, Austria : 1996), 129(5-6), 617–627.
- Dreyer, H. C., Drummond, M. J., & Pennings, B. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current opinion in clinical nutrition and metabolic care, 11(3), 222–226.
- Alves, A., Bassot, A., & Bulteau, A. L. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 11(6), 1356.
- Gu, J., Zhang, Y., & Chen, Y. (2019). Glycine Promotes mTORC1 Translocation via v-ATPase and RagB. Cell reports, 26(1), 179–192.e4.
- O'Donovan, N., & Brayden, D. J. (2020). Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo intestinal models. European journal of pharmaceutics and biopharmaceutics, 157, 16–25.
- Molero-Chamizo, A., R-S-Manzano, V., & R-M-G-de la Torre, P. (2021). Dopamine-mediated striatal activity and function is enhanced in GlyRα2 knockout animals.
- BOC Sciences. (n.d.). Hydrolysis of Proteins: Breaking Down to Amino Acids.
- Bhatnagar, R. K., & Seth, P. K. (1988). Interaction of L-prolyl-L-leucyl Glycinamide With Dopamine D2 Receptor: Evidence for Modulation of Agonist Affinity States in Bovine Striatal Membranes. Journal of neurochemistry, 50(3), 960–968.
- Ye, J. H., & Akaishi, T. (2001). Glycine receptor-mediated inhibition of dopamine and non-dopamine neurons of the rat ventral tegmental area in vitro. Brain research, 920(1-2), 12–21.
- PubChem. (n.d.). Glycine, L-alanyl-L-leucyl-.
- An, K., & Kim, J. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of medicinal food, 23(10), 1015–1024.
Sources
- 1. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine stimulates striatal dopamine release in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
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- 16. Glycine, L-alanyl-L-leucyl- | C11H21N3O4 | CID 6992450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Application Note: Optimized RP-HPLC Purification Strategy for the Tripeptide H-GLY-LEU-GLY-OH
Introduction & Scientific Context
The purification of short chain peptides like H-Gly-Leu-Gly-OH (GLG) presents a distinct set of chromatographic challenges compared to larger polypeptides or proteins. Unlike larger sequences that offer multiple hydrophobic interaction sites, GLG is a tripeptide with only one hydrophobic residue (Leucine) flanked by two hydrophilic Glycine residues.
The Core Challenges
-
Low Retention: The high hydrophilicity of the Glycine residues often causes the molecule to elute near the column void volume (
) on standard C18 phases, risking co-elution with salts and injection artifacts. -
Detection Limits: GLG lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). Consequently, it is invisible at 280 nm . Detection must rely on the peptide bond absorption at low UV wavelengths (210–220 nm).
This guide provides a self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to overcome these barriers, ensuring high recovery and purity (>98%).
Physicochemical Profile
Understanding the analyte is the first step in method design. The Leucine residue provides the necessary "anchor" for Reversed-Phase interaction, while the Glycine residues dictate the solubility and pI.
| Parameter | Value | Implications for HPLC |
| Sequence | Gly-Leu-Gly | Amphipathic character (Polar ends, hydrophobic core). |
| Molecular Weight | 245.28 g/mol | Requires small pore size columns (80–120 Å) for max surface area. |
| Isoelectric Point (pI) | ~5.97 | Net charge is near zero at pH 6. Mobile phase must be acidic (pH < 3) to protonate the C-terminus and ensure retention. |
| UV Max | 205–215 nm | Critical: UV detector must be set to 214 nm or 220 nm. |
| Solubility | Water, 5% Acetic Acid | Dissolve sample in water or weak acid; avoid pure organic solvents for loading. |
Analytical Method (Quality Control)
Before preparative scale-up, an analytical method must be established to assess the crude purity and determine the specific retention time (
Chromatographic Conditions
-
System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecyl) end-capped silica.
-
Dimensions: 4.6 x 150 mm or 4.6 x 250 mm.
-
Particle Size: 5 µm (Standard) or 3.5 µm (High Resolution).
-
Pore Size: 100 Å or 120 Å (Essential for small molecules).
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (Milli-Q).
-
Role: TFA acts as an ion-pairing agent, suppressing the ionization of silanols and the peptide's C-terminus, sharpening the peak.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 214 nm (Primary), 220 nm (Secondary).
-
Temperature: 25°C (Ambient) or 30°C (Controlled).
Gradient Protocol
Due to the short chain length, a shallow gradient starting at very low organic content is required to prevent early elution.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 0% | Injection / Binding |
| 2.0 | 0% | Isocratic hold to elute salts |
| 20.0 | 30% | Linear Gradient (Shallow) |
| 22.0 | 95% | Wash Step |
| 25.0 | 95% | Wash Hold |
| 25.1 | 0% | Re-equilibration |
| 35.0 | 0% | End of Run |
Note on "System Peaks": At 214 nm, you may see a "system peak" or "injection spike" near the void volume. The isocratic hold (0–2 min) ensures the GLG peptide separates from this injection artifact.
Preparative Purification Protocol
Scale-Up Calculation
To transition from Analytical (4.6 mm ID) to Preparative (e.g., 20 mm ID), apply the scaling factor (
Sample Preparation[1]
-
Dissolution: Dissolve crude H-Gly-Leu-Gly-OH in 100% Mobile Phase A (0.1% TFA in Water).
-
Concentration: Aim for 10–20 mg/mL.
-
Filtration: Pass through a 0.22 µm PVDF or Nylon syringe filter to remove particulate matter that could clog the prep column frit.
-
Centrifugation: If filtration is difficult, centrifuge at 10,000 x g for 5 mins.
-
Preparative Run Execution[1]
-
Column: Prep C18 (20 x 250 mm, 5–10 µm).
-
Flow Rate: 10–20 mL/min (Check column specifications).
-
Gradient: Modify the analytical gradient to be shallower at the point of elution.
-
Example: If GLG elutes at 15% B analytically, run the prep gradient from 5% B to 25% B over 30 minutes.
-
-
Fraction Collection:
-
Set collection trigger to Threshold (UV Absorbance) rather than Slope, as the peak may be broad.
-
Analyze fractions immediately using the Analytical Method (Section 3) to confirm purity.
-
Post-Purification (Lyophilization)[1]
-
Pool fractions with purity >98%.
-
Freeze-Drying: Lyophilize the pooled fractions.
-
Salt Form: The resulting powder will be a TFA salt (H-Gly-Leu-Gly-OH · xTFA).[2]
-
Note: If TFA is toxic to downstream biological assays, perform a salt exchange (e.g., to Acetate or Hydrochloride) using ion-exchange resin or repeated lyophilization with dilute HCl.
-
Visualized Workflows
The Purification Lifecycle
This diagram illustrates the end-to-end process from crude synthesis to final lyophilized powder.
Caption: End-to-end workflow for the purification of H-Gly-Leu-Gly-OH, emphasizing the QC checkpoint before pooling.
Decision Tree: Solving Low Retention
Short peptides often fail to retain.[3] Use this logic flow to troubleshoot.
Caption: Troubleshooting logic for peptides exhibiting poor retention on standard C18 columns.
References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.[1][2][3][4][5][6] Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.[1][2][6][7][8][9][10] Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. bachem.com [bachem.com]
- 3. Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. H-Gly-Leu-OH peptide [novoprolabs.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Characterization of the Tripeptide H-Gly-Leu-Gly-OH
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. NMR in Peptide Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. researchgate.net [researchgate.net]
- 6. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: H-Gly-Leu-Gly-OH as a Protease-Responsive Motif and Bioactive Control in In Vitro Models
Executive Summary
H-Gly-Leu-Gly-OH (GLG) is a tripeptide widely utilized in drug development as a protease-cleavable linker motif . Its primary utility lies in Antibody-Drug Conjugates (ADCs), peptide-drug conjugates (PDCs), and smart hydrogels where controlled release of a payload is required. The Gly-Leu bond serves as a scissile site for lysosomal enzymes (specifically Cathepsin B) and extracellular matrix metalloproteinases (MMPs, specifically MMP-2 and MMP-9).
This guide details the protocols for solubilizing, handling, and validating the cleavage kinetics of H-Gly-Leu-Gly-OH in cell culture systems. It is designed for researchers optimizing drug release profiles or investigating protease activity in tumor microenvironments.
Physicochemical Profile & Handling
Unlike complex proteins, H-Gly-Leu-Gly-OH is a small molecule (MW ~245.3 Da). However, the presence of Leucine confers hydrophobicity that can complicate aqueous solubility at high concentrations.
| Property | Specification |
| Sequence | Glycine-Leucine-Glycine (H-G-L-G-OH) |
| Molecular Weight | 245.3 g/mol |
| Isoelectric Point (pI) | ~5.97 |
| Solubility | Water (up to 1 mg/mL); DMSO (Recommended for stock >5 mM) |
| Stability | Labile to specific proteases; Stable in neutral PBS for <24h at RT. |
Reconstitution Protocol
-
Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO . Vortex for 30 seconds.
-
Rationale: DMSO prevents aggregation driven by the Leucine side chains and ensures sterility.
-
-
Working Solution: Dilute the stock at least 1:1000 into PBS or serum-free media to achieve a final concentration of 10–100 µM.
-
Critical: Keep final DMSO concentration <0.1% to avoid cytotoxicity artifacts.
-
Mechanism of Action: The "Trojan Horse" Release
The utility of GLG rests on its ability to remain stable in blood plasma (neutral pH, low protease activity) while rapidly degrading inside the lysosome (acidic pH, high Cathepsin B) or in the tumor microenvironment (high MMPs).
Diagram 1: Protease-Mediated Cleavage Pathway
Figure 1: The logical flow of GLG-linker activation. The peptide acts as a gatekeeper, releasing the drug only upon encountering specific enzymatic conditions.
Application A: Lysosomal Cleavage Assay (Cathepsin B)
This protocol validates whether H-Gly-Leu-Gly-OH (or a drug linked via this sequence) is cleaved by intracellular enzymes.
Target Cells: HeLa, MCF-7, or RAW 264.7 (macrophages have high Cathepsin levels).
Workflow
-
Lysate Preparation:
-
Harvest
cells. -
Lyse in Citrate Buffer (pH 5.0) containing 0.1% Triton X-100. Do not add protease inhibitors.
-
Note: The acidic pH is critical to activate Cathepsin B.
-
-
Reaction Setup:
-
Test: 100 µL Cell Lysate + 10 µL H-Gly-Leu-Gly-OH stock (1 mM).
-
Control: 100 µL Citrate Buffer + 10 µL H-Gly-Leu-Gly-OH stock.
-
Inhibitor Control: Lysate + Peptide + CA-074 (Specific Cathepsin B inhibitor, 10 µM).
-
-
Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.
-
Quenching: Stop reaction by adding 100 µL of ice-cold Acetonitrile (ACN) with 1% TFA. Centrifuge at 12,000 x g for 10 min to pellet proteins.
-
Analysis (HPLC):
-
Inject supernatant onto a C18 Reverse-Phase column.
-
Gradient: 5% to 60% ACN in water (+0.1% TFA) over 20 mins.
-
Detection: Absorbance at 214 nm (peptide bond).
-
Success Criteria: Disappearance of the intact GLG peak and appearance of Gly and Leu-Gly fragments over time.
-
Application B: MMP-Responsive Conditioned Media Assay
H-Gly-Leu-Gly-OH is also a substrate for MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which are secreted by invasive cancer cells.
Target Cells: HT-1080 (Fibrosarcoma) or MDA-MB-231 (Metastatic Breast Cancer).
Workflow
-
Conditioned Media Collection:
-
Culture cells in serum-free media (Opti-MEM) for 24 hours. Serum contains MMP inhibitors (TIMPs) and albumin which interferes with HPLC.
-
Collect supernatant and concentrate 10x using a centrifugal filter (10 kDa cutoff) if activity is low.
-
-
Activation:
-
MMPs are secreted as zymogens (inactive). Activate by adding APMA (p-aminophenylmercuric acetate) to a final concentration of 1 mM for 1 hour at 37°C.
-
-
Incubation:
-
Mix 50 µL Activated Media + 50 µL Peptide (200 µM in reaction buffer: 50 mM Tris, 10 mM CaCl₂, pH 7.5).
-
Note: Calcium is required for MMP structural integrity.
-
-
Readout: Analyze via HPLC as described in Protocol A.
Diagram 2: Experimental Workflow for Validation
Figure 2: Step-by-step workflow for validating peptide cleavage kinetics.
Bioactivity & Cytotoxicity Control
Before using GLG as a linker in a therapeutic candidate, you must ensure the peptide itself (and its cleavage products) is non-toxic.
Protocol: MTT Viability Assay
-
Seeding: Seed 5,000 cells/well in a 96-well plate. Adhere overnight.
-
Treatment: Treat cells with H-Gly-Leu-Gly-OH at graded concentrations (0, 10, 50, 100, 500 µM) for 48 hours.
-
Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals in DMSO. Read OD at 570 nm.
-
Interpretation:
-
>90% Viability: The linker is bio-inert (Desired).
-
<80% Viability: The peptide or its metabolites may have intrinsic biological activity (e.g., metabolic modulation via Leucine signaling to mTOR).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peptide precipitates in media | Hydrophobicity of Leucine | Pre-dissolve in DMSO; ensure final concentration <100 µM. |
| No cleavage observed | Enzyme inactivation | Ensure Lysate is pH 5.0 (Cathepsin) or Calcium is present (MMP). Avoid EDTA. |
| Rapid degradation in control | Contamination | Use sterile filtered buffers; add antibiotics to long incubations. |
| HPLC peak broadening | Column overload | Reduce injection volume or peptide concentration. |
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link
-
Kopeček, J., et al. (2000). "Smart polymers for the delivery of drugs and macromolecules." Journal of Controlled Release. Link
-
Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA). Link
-
Nagase, H., & Fields, G. B. (1996). "Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides." Biopolymers.[1] Link
-
Sigma-Aldrich. "MMP Substrate III (Fluorogenic) Technical Data Sheet." (Validates Gly-Leu bond cleavage). Link
Sources
H-GLY-LEU-GLY-OH as a linker in bioconjugation
Application Note: H-GLY-LEU-GLY-OH as a Tunable Linker in Bioconjugation
Executive Summary
The tripeptide H-Gly-Leu-Gly-OH (Gly-Leu-Gly) represents a distinct class of enzymatically cleavable linkers used in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[] Unlike the industry-standard dipeptide (Val-Cit) or tetrapeptide (Gly-Gly-Phe-Gly) linkers, the GLG motif offers a unique balance of hydrophobicity and steric accessibility.[] This application note details the mechanistic rationale for selecting GLG, provides a robust Solid-Phase Peptide Synthesis (SPPS) protocol, and outlines the conjugation and validation workflows necessary to ensure lysosomal release.
Key Advantages:
-
Tunable Release Kinetics: Intermediate cleavage rate compared to bulkier tetrapeptides.[]
-
Reduced Aggregation: The central Leucine residue disrupts the aggregation-prone nature of poly-glycine spacers.[]
-
Lysosomal Specificity: Substrate for cysteine proteases (Cathepsin B)[][2][3] enriched in tumor environments.[][]
Mechanistic Basis & Design Considerations
Mechanism of Action
The GLG linker functions as a "trojan horse" stabilizer. It remains stable in neutral physiological pH (bloodstream) but undergoes rapid hydrolysis upon exposure to the acidic, enzyme-rich environment of the lysosome.
-
Enzymatic Trigger: Cathepsin B (CtsB), a lysosomal cysteine protease, recognizes the hydrophobic Leucine residue at the P2 position.
-
Cleavage Site: Hydrolysis typically occurs at the C-terminal amide bond (Gly-Leu-Gly^Payload ), releasing the free drug.[]
-
Spacer Requirement: If the payload is sterically hindered or lacks a primary amine, a self-immolative spacer (e.g., p-aminobenzyl carbamate, PABC) is required between the C-terminal Glycine and the drug to facilitate release.
Pathway Visualization
Figure 1: Intracellular trafficking and enzymatic activation of GLG-linked conjugates.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of H-Gly-Leu-Gly-OH
Rationale: SPPS allows for precise control over the sequence and prevents the polymerization often seen in solution-phase synthesis of glycine-rich peptides.
Materials:
-
Resin: Wang Resin (Loading: 0.6–0.8 mmol/g) for C-terminal acid.[]
-
Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH.[]
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.[]
-
Solvents: DMF (reaction), DCM (washing), Piperidine (deprotection).[]
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell 1.0 g Wang resin in DCM for 30 min. Wash 3x with DMF.[]
-
-
Loading First Residue (Gly):
-
Dissolve Fmoc-Gly-OH (5 eq) and DIC (2.5 eq) in minimal DMF.[]
-
Add DMAP (0.1 eq) and add to resin. Shake for 2 hours.
-
Critical Step: Cap unreacted hydroxyl groups on resin with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (3x), DCM (3x), DMF (3x).[]
-
QC Check: Perform Kaiser Test (Blue = Free Amine present).[]
-
-
Coupling Cycle (Leu, then Gly):
-
Activate Fmoc-AA-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.[]
-
Add to resin and shake for 45–60 min.
-
Repeat deprotection and coupling for the final Glycine.
-
-
Cleavage from Resin:
-
Wash resin thoroughly with DCM and dry under nitrogen.
-
Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[] Shake for 2 hours.
-
Precipitate filtrate in cold Diethyl Ether.[] Centrifuge and dry.
-
Protocol B: Bioconjugation Strategy (Post-Synthesis)
Rationale: A convergent synthesis approach is recommended. First, conjugate the C-terminus of the linker to the drug (Payload), then conjugate the N-terminus to the Antibody.
Data Table 1: Conjugation Parameters
| Parameter | Condition | Reason |
| Drug Attachment | C-Terminus Activation (EDC/NHS) | Forms amide bond with drug amine (e.g., Doxorubicin).[] |
| Antibody Attachment | N-Terminus Modification (SMCC) | Introduces maleimide for Cys-conjugation to mAb.[] |
| Stoichiometry | Drug:Linker (1:1.[]2) | Slight excess of linker ensures complete drug conversion. |
| pH Control | pH 7.2 (PBS) | Maintains mAb stability; prevents maleimide hydrolysis.[] |
Workflow Diagram:
Figure 2: Convergent synthesis workflow for GLG-based Antibody-Drug Conjugates.
Validation: Enzymatic Cleavage Assay
Objective: Verify that the synthesized linker releases the payload in the presence of lysosomal enzymes but remains stable in plasma.
Protocol:
-
Preparation: Dissolve the Drug-Linker construct (100 µM) in Citrate Buffer (pH 5.0, simulating lysosomes) and PBS (pH 7.4, simulating plasma).
-
Enzyme Addition: Add human Cathepsin B (10 units/mL) to the Citrate buffer samples.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, 12h, and 24h. Quench with acetonitrile.[]
-
Analysis: Analyze via RP-HPLC (C18 column). Monitor the disappearance of the conjugate peak and the appearance of the free drug peak.
Expected Results:
-
pH 7.4 (No Enzyme): <5% release over 24h (Indicates plasma stability).[][2]
-
pH 5.0 (+ Cathepsin B): >80% release within 4–6 hours (Indicates effective lysosomal targeting).[]
Troubleshooting & Optimization
-
Issue: Incomplete Cleavage.
-
Cause: Steric hindrance from the drug payload.
-
Solution: Insert a PABC (para-aminobenzyl carbamate) self-immolative spacer between the C-terminal Glycine and the Drug.[]
-
-
Issue: Linker Aggregation during Synthesis.
-
Cause: Glycine-rich sequences can form beta-sheets on the resin.[]
-
Solution: Use Pseudoproline dipeptides or switch to PEG-based resins (e.g., ChemMatrix) to improve solvation.[]
-
-
Issue: Premature Release in Plasma. []
-
Cause: Non-specific esterase activity.[]
-
Solution: Ensure the drug linkage is an amide (stable) rather than an ester. If an ester is required, steric protection (e.g., using Val-Cit instead of GLG) might be necessary, as GLG is more flexible and accessible.[]
-
References
-
Tsuchikama, K., & An, Z. (2018).[] Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. []
-
Bargh, J. D., et al. (2019).[] Cleavable linkers in antibody–drug conjugates.[][3][][][6][7][8] Chemical Society Reviews.[]
-
Su, Z., et al. (2021).[] Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.[][][][6] Antibodies.[][3][][][6][7] []
-
BenchChem. (2025).[][9][10] H-Gly-OH in Solid-Phase Peptide Synthesis: Protocols and Applications.
Sources
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
protocol for assessing H-GLY-LEU-GLY-OH cell permeability
Application Note: Protocol for Assessing H-GLY-LEU-GLY-OH Cell Permeability
Executive Summary
This application note details the protocol for assessing the intestinal permeability of the tripeptide H-GLY-LEU-GLY-OH (Gly-Leu-Gly). Unlike lipophilic small molecules that traverse cell membranes via passive diffusion, Gly-Leu-Gly is a hydrophilic, zwitterionic tripeptide.[1][2][3][4] Its absorption is primarily mediated by the Peptide Transporter 1 (PEPT1/SLC15A1) , a proton-coupled influx transporter expressed in the brush border of enterocytes.
This protocol deviates from standard "passive diffusion" assays (like PAMPA) to focus on a pH-gradient Caco-2 system , which is the gold standard for mimicking the acidic microclimate of the small intestine required for PEPT1 function.
Physicochemical Context & Challenges
Before initiating cell work, the analyte's properties must dictate the experimental design.
| Property | Value / Characteristic | Implication for Protocol |
| Sequence | Gly-Leu-Gly | Substrate for PEPT1 and PEPT2.[1][2][3][4] |
| Molecular Weight | ~245.3 Da | Small enough for paracellular transport, but carrier-mediated is dominant.[1][2][3][4] |
| LogP | < 0 (Hydrophilic) | Will not cross by passive transcellular diffusion.[1][2][3][4] |
| pKa | Zwitterionic at pH 7.4 | Charged species require transporters.[1][2][3] |
| Stability | Low | Susceptible to cytosolic peptidases (aminopeptidases).[1][2][3][4] |
Critical Technical Risk:
-
Plastic Adsorption: Peptides often adhere to polystyrene cell culture plates, leading to false low recovery.[2][3] Mitigation: Use low-bind polypropylene receiver plates or add 0.1% BSA to the receiver buffer.[2][3]
-
Enzymatic Degradation: Caco-2 cells express brush-border enzymes.[1][2][3][4] Mitigation: Stability controls are mandatory.[2][3]
Mechanism of Action (Visualized)
The transport of Gly-Leu-Gly is driven by the transmembrane electrochemical proton gradient.[3] The apical side (intestinal lumen) must be acidic (pH 6.[1][2][3][4]0) relative to the basolateral side (blood, pH 7.[1][4]4) to energize PEPT1.[1][2][3][4]
Figure 1: Proton-coupled transport mechanism of Gly-Leu-Gly via PEPT1.[1][2][4] Note the requirement for an acidic apical environment.
Experimental Protocol
Phase 1: Pre-Assay Stability & Adsorption Check (Mandatory)
Do not skip this step.[1][2][3][4] If the peptide degrades or sticks to the plate, Caco-2 data is invalid.
-
Prepare Solutions: Dissolve Gly-Leu-Gly (10 µM) in Transport Buffer (HBSS, pH 6.0).
-
Incubation:
-
Analysis: Measure concentration at T=0 and T=120 min via LC-MS/MS.
Phase 2: Caco-2 Permeability Assay
Materials:
-
Insert: 24-well Transwell® inserts (0.4 µm pore size, polycarbonate).[1][2][3][4]
-
Apical Buffer: HBSS buffered with MES (pH 6.0). Critical for PEPT1.
-
Basolateral Buffer: HBSS buffered with HEPES (pH 7.4).[1][2][3][4]
Workflow:
-
Seeding & Differentiation:
-
Integrity Check (Day 21):
-
Equilibration:
-
Transport Experiment (A-to-B):
-
Sampling:
-
Competition Control (Validation):
Analytical Method (LC-MS/MS)
UV detection is insufficient for this tripeptide due to low sensitivity and lack of strong chromophores.[3]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, ideal for polar peptides).[1][2][4]
-
Mobile Phase:
-
Transitions (MRM):
Data Analysis & Interpretation
Calculation of
The Apparent Permeability Coefficient (
- : Rate of permeation (slope of cumulative amount vs. time, µmol/s).[1][4]
- : Surface area of the insert (0.33 cm² for 24-well).[1][2][3][4]
- : Initial donor concentration (µM or µmol/mL).
Interpretation Guide
| Result Scenario | Interpretation | |
| High Permeability | Excellent absorption.[1][2][3][4] Likely active transport.[2][3][5][7] | |
| Moderate | Good absorption.[1][2][3][4] | |
| Low | Poor absorption.[1][2][3][4] Check paracellular leak (Lucifer Yellow).[1][2][3][4][5][6] | |
| Inhibition | Confirmed PEPT1 mechanism. | |
| Mass Balance | Recovery < 70% | Significant metabolism or adsorption occurred.[1][2][3][4] Data is suspect. |
Workflow Diagram
Figure 2: Decision tree for assessing peptide permeability.
References
-
FDA Guidance for Industry. (2020).[1][2][3][4] In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1][2][3][4]Link[1][2][3][4]
-
Brandsch, M., et al. (2008).[1][2][3][4] Intestinal transport of amino acids and peptides.[2][3]Current Opinion in Pharmacology. Discusses PEPT1 substrate specificity and pH dependence. Link
-
Hubatsch, I., et al. (2007).[1][2][3][4] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3][5][7][8][9][10]Nature Protocols.[2][3] The standard protocol for Caco-2 culture and TEER.[2][3] Link[1][2][3][4]
-
Kristensen, K., et al. (2015).[1][2][3][4][11] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][11][12]PLOS ONE.[2][3][11] Critical reference for peptide handling. Link
Sources
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leu-Gly | C8H16N2O3 | CID 97364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln-Gly-OH | C33H56N10O11 | CID 10010389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. youtube.com [youtube.com]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Fidelity Synthesis of Glycyl-Leucyl-Glycine (GLG)
Topic: Preventing Aggregation of Glycyl-Leucyl-Glycine (GLG) During Synthesis Audience: Researchers, Senior Scientists, and Process Chemists Status: Active | Version: 2.4
Executive Summary: The GLG Aggregation Paradox
While Glycyl-Leucyl-Glycine (Gly-Leu-Gly) is a short tripeptide, it presents a unique "Trojan Horse" challenge in Solid-Phase Peptide Synthesis (SPPS). Its composition combines the high conformational flexibility of Glycine with the hydrophobicity of Leucine.
In high-loading synthesis or when GLG is a repeating motif in longer peptides (e.g., elastin-like polypeptides), these residues rapidly form intermolecular hydrogen bonds (beta-sheets) on the resin. This leads to "On-Resin Aggregation," resulting in incomplete coupling (deletion sequences) and insoluble crude products.
This guide provides a tiered troubleshooting approach to disrupting these aggregates, moving from solvent modulation to advanced backbone protection.
Tier 1: Solvent & Resin Engineering
User Query: I am observing low coupling efficiency at the Leucine step. My resin swelling looks poor. Is my solvent system responsible?
The Science of Solvation
Standard SPPS solvents like DMF (Dimethylformamide) are often insufficient for hydrophobic, glycine-rich sequences. The aggregation mechanism here is the formation of beta-sheets between growing peptide chains. To prevent this, you must use solvents that compete for these hydrogen bonds.
Troubleshooting Protocol
| Parameter | Standard Condition | Recommended Optimization for GLG | Mechanism of Action |
| Base Solvent | DMF | NMP (N-methyl-2-pyrrolidone) | NMP has a higher dipole moment than DMF, better solvating hydrophobic chains. |
| Co-Solvent | None | DMSO (Dimethyl sulfoxide) | Use as a 10-20% co-solvent in NMP. DMSO is a powerful H-bond disruptor. |
| Resin Type | Polystyrene (PS) | ChemMatrix (PEG) | PEG-based resins swell significantly better in polar solvents, physically spacing out peptide chains to prevent inter-chain contact. |
| Loading | 0.6 - 0.8 mmol/g | < 0.4 mmol/g | Lower substitution reduces the local concentration of peptide chains, geometrically limiting aggregation. |
The "Magic Mixture" Protocol
For severe aggregation, replace standard coupling solvents with the "Magic Mixture" (developed by the Kent laboratory).
-
Prepare Solvent: Mix DCM / DMF / NMP in a 1:1:1 ratio.
-
Add Chaotrope: Dissolve 1% (w/v) Triton X-100 and 2M Ethylene Carbonate into the mixture.
-
Usage: Use this solution for both the acylation (coupling) and deprotection steps.
Tier 2: Chaotropic Salt Additives
User Query: Changing solvents helped slightly, but I still see deletion sequences. What additives can I use without altering the peptide structure?
Chaotropic Disruption
Chaotropic salts disrupt the ordered water/solvent structure around the peptide and directly interfere with the hydrogen bonding network stabilizing the beta-sheets.
Recommended Additives
-
Lithium Chloride (LiCl): The gold standard for SPPS aggregation.
-
Potassium Thiocyanate (KSCN): A stronger alternative if LiCl fails.
Experimental Workflow: LiCl-Mediated Coupling
-
Preparation: Prepare a 0.8M LiCl solution in DMF (or NMP). Note: LiCl is hygroscopic; dry it or use anhydrous solvents.
-
Pre-Wash: After Fmoc removal, wash the resin with the 0.8M LiCl solution for 2 minutes.[1] This "pre-swells" the collapsed peptide matrix.
-
Coupling: Dissolve your amino acid and coupling reagent (e.g., HATU/DIEA) directly in the 0.8M LiCl/DMF solution.
-
Reaction: Proceed with coupling. The salt maintains the peptide chains in a solvated, "brush-like" state, accessible to the reagents.
Tier 3: Chemical Modification (Backbone Protection)
User Query: I am synthesizing a long polymer with GLG repeats. Solvents and salts are not working. How do I physically prevent beta-sheets?
The "Difficult Sequence" Solution
When external factors (solvents/salts) fail, you must modify the peptide backbone itself.
Critical Distinction: You cannot use Pseudoprolines here. Pseudoprolines require Serine, Threonine, or Cysteine. GLG has none.[2] You must use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection.
Mechanism: The Hmb Switch
The Hmb group is attached to the backbone nitrogen of Glycine or Leucine.
-
Steric Bulk: It physically blocks chains from approaching each other.
-
H-Bond Removal: It replaces the amide proton (N-H) with the Hmb group, removing the hydrogen bond donor required for beta-sheet formation.
Hmb Incorporation Protocol
-
Selection: Purchase Fmoc-Gly-(Hmb)OH or Fmoc-Leu-(Hmb)OH .
-
Placement: Insert the Hmb-protected residue every 5–7 amino acids in a repeating GLG sequence.
-
Coupling the Hmb-Residue: Use standard HATU/DIEA activation.
-
Coupling the Next Residue: This is the difficult step because the Hmb group is bulky.
-
Acylation: Use symmetric anhydrides or highly reactive acyl fluorides.
-
Note: The incoming amino acid initially acylates the phenolic oxygen of the Hmb group.
-
Rearrangement: Spontaneous O-to-N acyl migration occurs, forming the correct peptide bond.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for preventing GLG aggregation.
Caption: Decision tree for troubleshooting Gly-Leu-Gly aggregation, progressing from solvent optimization to chemical backbone modification.
FAQs: Expert Insights
Q: Can I use microwave synthesis to fix this? A: Yes. Microwave irradiation (heating to 75°C) provides kinetic energy that can overcome the energy barrier of beta-sheet disruption. However, be cautious with Leucine at high temperatures, as it is prone to racemization if activation is too aggressive (e.g., using phosphonium salts like PyBOP at high heat). Use DIC/Oxyma for microwave couplings of Cys/His/Leu to minimize racemization.
Q: Why not just use Pseudoprolines? A: Pseudoprolines are oxazolidine or thiazolidine derivatives formed from Serine, Threonine, or Cysteine. Since the GLG sequence lacks these residues, pseudoprolines are chemically impossible to implement here. You must use Hmb or Dmb protection on Glycine.[3]
Q: My GLG peptide gels immediately after cleavage. How do I purify it? A: This is post-synthesis aggregation.
-
Dissolution: Do not use pure water or Methanol. Dissolve the crude peptide in Hexafluoroisopropanol (HFIP) or 50% Acetic Acid . HFIP is excellent for breaking down amyloid-like fibrils.
-
HPLC: Load onto the column using the acetic acid solution. Ensure your column is heated (40-60°C) during purification to prevent on-column precipitation.
References
-
Kent, S. B. H. (1988). "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry, 57, 957-989. Link
-
Hyde, C., Johnson, T., & Sheppard, R. C. (1994). "Hmb (2-hydroxy-4-methoxybenzyl) backbone protection."[4][5] Journal of the Chemical Society, Chemical Communications, (20), 2343-2344.[6] Link
-
Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers, 55(3), 217-250. (Discusses Chaotropic Salts).[1][7][8] Link
-
García-Martín, F., et al. (2006). "The ChemMatrix resin: a new PEG-based support for the solid-phase synthesis of complex peptides." Journal of Combinatorial Chemistry, 8(2), 213-220. Link
-
Bedford, J., et al. (1992). "Amino acid structure and 'difficult sequences' in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 300-307. (Origin of the "Magic Mixture" concept). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Technical Support Center: H-GLY-LEU-GLY-OH Impurity Analysis
Knowledge Base ID: PEP-GLG-001
Introduction: The Analytical Challenge
You are analyzing H-Gly-Leu-Gly-OH , a short, hydrophilic tripeptide. This molecule presents a "perfect storm" of HPLC challenges:
-
No Chromophore: It lacks Tryptophan, Tyrosine, or Phenylalanine. UV detection is only possible at <215 nm (peptide bond), where solvent background noise is high.
-
High Polarity: The high Glycine content and free termini make it retain poorly on standard C18 columns, often eluting in the void volume.
-
Dewetting Risk: To retain it, you need high aqueous content (near 100% water), which causes "phase collapse" in standard C18 columns.[1]
This guide provides a self-validating workflow to overcome these issues.
Module 1: Method Development & Optimization
Stationary Phase Selection
Standard C18 columns are not recommended. They require >5% organic solvent to keep the alkyl chains extended, which is too strong to retain Gly-Leu-Gly.
Recommended Phases:
-
C18-Aq (Aqueous Compatible): These have polar end-capping or embedded polar groups that prevent phase collapse in 100% water.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The "Gold Standard" for polar peptides. It retains hydrophilic compounds using an organic-rich mobile phase (e.g., 90% Acetonitrile), eluting with increasing water.
Detection Strategy (The "Invisible" Peak)
Since the peptide only absorbs UV at the amide bond (210–215 nm), baseline stability is critical.
-
UV 214 nm: Use Phosphate buffer (non-volatile) for best UV transparency if not using MS. If using MS, use Formic Acid (0.1%), but expect lower sensitivity than Phosphate.
-
Charged Aerosol Detection (CAD): Superior for this peptide. It detects all non-volatile analytes regardless of chromophore, providing a linear response for Gly-Leu-Gly and its impurities [1].
Visual Workflow: Column Selection Logic
Figure 1: Decision tree for selecting the stationary phase based on detection requirements. HILIC is preferred for MS sensitivity due to high organic solvent volatility.
Module 2: Troubleshooting Specific Impurities
Common Impurity Profile
In Solid Phase Peptide Synthesis (SPPS), the most common impurities for Gly-Leu-Gly are deletion sequences (missing an amino acid) and diastereomers.
| Impurity Type | Identity | Relative Retention (RP-HPLC) | Origin |
| Deletion | H-Leu-Gly-OH | Elutes Later (More Hydrophobic) | Failed Gly coupling (Cycle 3) |
| Deletion | H-Gly-Gly-OH | Elutes Earlier (More Polar) | Failed Leu coupling (Cycle 2) |
| Diastereomer | H-Gly-D-Leu-Gly-OH | Elutes close to Main Peak (Often fronting) | Racemization during Leu coupling |
| Adduct | tBu / Trt protected | Elutes Very Late (Hydrophobic) | Incomplete deprotection |
Troubleshooting Guide
Issue 1: "I see a large peak at the void volume (t0)."
-
Cause: The peptide is not retaining.[1] You are likely using a standard C18 column with >5% organic start, or the pores have dewetted [2].
-
Fix: Switch to a C18-Aq column. Start gradient at 0% Organic (100% Buffer). Ensure ion-pairing agent (0.1% TFA or 20mM Phosphate) is present to neutralize the N-terminus.
Issue 2: "Ghost peaks appear in my blank."
-
Cause: At 214 nm, the system detects organic impurities in the mobile phase.
-
Fix: Use HPLC-grade water and ACN. If using TFA, use fresh ampoules (oxidized TFA absorbs UV). Crucial: If using a gradient from 0% to 60% B, the baseline will drift. Use a reference wavelength (e.g., 360 nm) to subtract drift, or match the refractive index of Buffer A and B.
Issue 3: "I cannot separate the D-Leu impurity."
-
Cause: Diastereomers (L-Leu vs D-Leu) have identical mass and very similar hydrophobicity [3].
-
Fix:
-
Slow the Gradient: Use a shallow gradient (e.g., 0.5% B per minute).
-
Change Temperature: Lowering temperature to 15°C often improves selectivity for chiral peptides.
-
Chiral Column: If RP-HPLC fails, use a Chiralpak ZWIX(+) column.
-
Visual Workflow: Impurity Identification
Figure 2: Logic flow for identifying impurities based on relative retention time shifts.
Module 3: Self-Validating Protocols
To ensure your data is trustworthy (E-E-A-T), every run must include a System Suitability Test (SST) .
Protocol: The "Resolution Check" Standard
-
Create a Mock Impurity Mix: Intentionally spike your pure H-Gly-Leu-Gly-OH sample with 1% H-Gly-Gly-OH (commercially available).
-
Acceptance Criteria:
-
Resolution (Rs): Must be > 1.5 between Gly-Gly and Gly-Leu-Gly.
-
Tailing Factor: Must be < 1.5 for the main peak.
-
Signal-to-Noise: > 10 for the 1% spike.
-
-
Why this works: Gly-Gly is the "nearest neighbor" in terms of polarity. If you can separate this, your method is valid for detecting hydrophilic deletion sequences.
Frequently Asked Questions (FAQ)
Q: Can I use Acetonitrile/Water without additives? A: No. Peptides are zwitterions. Without a buffer (Phosphate) or acid (TFA/Formic Acid) to control pH, the amino and carboxyl groups will partially ionize, leading to split peaks and severe tailing.
Q: Why is my MS signal so low for this peptide? A: Short peptides like Gly-Leu-Gly often suffer from poor ionization or interference from matrix ions in the low mass range (m/z ~200-300).
-
Fix: Use HILIC chromatography.[2][3][4] The high organic content (90% ACN) in the source enhances desolvation efficiency, significantly boosting MS sensitivity compared to aqueous RP-HPLC [4].
Q: How do I store the sample to prevent degradation? A: H-Gly-Leu-Gly-OH is susceptible to hydrolysis at the termini. Store lyophilized at -20°C. Once dissolved in water, analyze within 24 hours or freeze. Do not store in alkaline buffers (pH > 8).
References
-
ResearchGate (Discussion). (2014). How can I separate two diastereomeric peptides with a reverse phase column? Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (PMC). (2011). An improved approach to hydrophilic interaction chromatography of peptides. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting H-GLY-LEU-GLY-OH Fragmentation in Mass Spectrometry
Overview & Peptide Properties
Welcome to the technical support guide for the analysis of H-GLY-LEU-GLY-OH (GLG). This tripeptide, with a monoisotopic mass of 245.14 Da, is a useful model compound for optimizing and troubleshooting mass spectrometry (MS) methods. Its simple, linear structure provides a predictable fragmentation pattern, making it an excellent standard for verifying instrument performance.
This guide provides a structured approach to diagnosing and resolving common issues encountered during the MS/MS analysis of GLG, focusing on Collision-Induced Dissociation (CID). The principles discussed here are broadly applicable to the analysis of other small peptides.
Key Peptide Characteristics:
-
Sequence: Glycyl-Leucyl-Glycine
-
Molecular Formula: C₁₀H₁₉N₃O₄
-
Monoisotopic Mass: 245.1379 Da
-
Charge Carrier: In positive mode Electrospray Ionization (ESI), protonation typically occurs at the N-terminal amine, making the precursor ion [M+H]⁺ at m/z 246.1452.
Expected Fragmentation Pattern: The "Golden" Spectrum
Under typical low-energy CID conditions, the peptide backbone fragments at the amide bonds, producing b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-terminus).[1][2] Understanding this theoretical pattern is the first step in troubleshooting.
Theoretical Fragment Ions for H-GLY-LEU-GLY-OH ([M+H]⁺)
| Ion Type | Sequence | Theoretical m/z |
| Precursor | [GLG+H]⁺ | 246.15 |
| b₁ | [G]⁺ | 58.04 |
| b₂ | [GL]⁺ | 171.12 |
| y₁ | [G]⁺ | 76.04 |
| y₂ | [LG]⁺ | 189.13 |
Note: Masses are monoisotopic and rounded for clarity. Exact mass measurements are crucial for unambiguous identification.
Visualization of GLG Fragmentation
The following diagram illustrates the primary cleavage sites along the peptide backbone that produce the expected b- and y-ions.
Caption: Idealized fragmentation of H-GLY-LEU-GLY-OH showing b- and y-ion cleavage sites.
Frequently Asked Questions (FAQs)
Q1: I don't see any fragment ions, only the precursor ion at m/z 246.15. What's wrong? A1: This indicates a complete lack of fragmentation. The most common causes are:
-
Collision Energy (CE) is too low or turned off: The precursor ions are not receiving enough energy to break apart.
-
Collision Gas is off or depleted: The collision cell has no gas (e.g., Argon, Nitrogen) for the ions to collide with.
-
Instrument Parameter Mismatch: The MS/MS method is not correctly configured to isolate the precursor and apply collision energy.
See Troubleshooting Guide 1 for a detailed workflow.
Q2: My spectrum is very noisy and I can't pick out the fragment ions. A2: A high background can obscure your signal. This can be caused by:
-
Sample Contamination: The peptide sample or solvent contains impurities.
-
LC-MS Carryover: Material from a previous injection is bleeding off the column.
-
Poor Ionization: The ESI source is unstable or dirty, leading to inconsistent signal.
-
Electronic Noise: The detector may be failing or requires calibration.[3]
See Troubleshooting Guide 2 for solutions.
Q3: I'm missing one of the key fragment ions (e.g., the y₁ ion). Why? A3: The relative intensities of fragment ions are influenced by the peptide's sequence and the collision energy. The absence of a specific ion could mean:
-
Sub-optimal Collision Energy: The energy might be perfect for some cleavages but not others. Peptides require careful optimization of CE.[4][5][6]
-
Sequence-Specific Effects: Cleavage C-terminal to Leucine (to form the y₁ ion) might be less favorable under your specific conditions compared to other cleavages.
See Troubleshooting Guide 3 for optimization strategies.
In-Depth Troubleshooting Guides
Guide 1: Problem - Low or No Fragmentation Efficiency
This is characterized by a strong precursor ion signal in your MS/MS spectrum but weak or absent fragment ions.
Causality & Logic
Collision-Induced Dissociation relies on converting the precursor ion's kinetic energy into internal energy through collisions with an inert gas.[7] If any part of this energy transfer chain is broken—insufficient initial energy, no collision gas, or improper ion handling—fragmentation will fail.
Troubleshooting Workflow
Caption: Diagnostic workflow for troubleshooting low fragmentation efficiency.
Step-by-Step Actions
-
Verify Collision Energy (CE): Check your instrument method to ensure the collision energy is not set to zero. For a small peptide like GLG, a starting CE between 10-20 eV (or equivalent arbitrary units depending on the vendor) is reasonable.
-
Check Collision Gas Supply: Confirm that the collision gas (typically Argon or Nitrogen) tank has adequate pressure and that the gas flow is enabled in the instrument software. A hissing sound near the instrument could indicate a gas leak.[8]
-
Review MS/MS Method Parameters:
-
Precursor m/z: Is the correct precursor ion (m/z 246.15) being isolated? An incorrect m/z will result in no target ions entering the collision cell.
-
Isolation Window: Is the isolation window (e.g., ± 0.7 Da) appropriate for your instrument? Too narrow a window might clip the isotopic envelope, reducing signal.
-
-
Perform a CE Ramp/Profile: Systematically acquire MS/MS spectra while increasing the collision energy. This will help you find the optimal energy for balanced fragmentation and identify if the initial setting was simply too low.[9]
-
Check for Hardware Faults: If the above steps fail, there may be an issue with the collision cell electronics or a significant gas leak. Check the instrument's diagnostic logs and contact a service engineer if necessary.
Guide 2: Problem - High Background Noise or Unexpected Peaks
This issue manifests as a spectrum where the desired fragment ions have a low signal-to-noise ratio, or the spectrum is dominated by non-peptidic ions.
Causality & Logic
The mass spectrometer is a highly sensitive detector. Any non-volatile salts, plasticizers, or contaminants in the sample or LC-MS system can be ionized and detected, often suppressing the signal of the target analyte.
Troubleshooting Summary Table
| Likely Cause | Diagnostic Check | Recommended Action |
| Mobile Phase Contamination | Run a blank gradient (injecting only solvent). Look for contaminant peaks. | Prepare fresh, high-purity mobile phases using MS-grade solvents and additives (e.g., formic acid). |
| Sample Contamination | Review sample prep. Were non-volatile buffers (e.g., phosphate) or detergents used? | Use volatile buffers (e.g., ammonium formate) or perform a solid-phase extraction (SPE) cleanup of the sample. |
| LC System Carryover | Inject a blank after your sample run. See if the GLG precursor or its fragments reappear. | Implement a robust column wash method between injections (e.g., high organic wash). |
| Formation of Adducts | Look for peaks at M+23 (Sodium), M+39 (Potassium). | Reduce sources of salt contamination. Use fresh solvents and high-purity additives. |
| Co-eluting Species | Check the MS1 spectrum at the same retention time. Are other ions present that could be co-fragmented? | Improve chromatographic separation. If co-fragmentation is unavoidable, a high-resolution MS can help distinguish fragments.[10][11] |
Guide 3: Problem - Unbalanced or Incomplete Fragmentation
Here, you may observe some expected fragments (e.g., a strong b₂ ion) but others are weak or missing entirely (e.g., no y₁ ion).
Causality & Logic
Peptide fragmentation is a competitive process.[7] The energy required to break one amide bond can be different from another. The "mobile proton" model suggests that upon activation, a proton moves along the peptide backbone, and cleavage is favored at sites where the proton localizes.[7][12] The amino acid composition and sequence heavily influence this process.[13][14]
Optimization Protocol
-
Objective: To find the collision energy that provides the most informative spectrum (i.e., the best balance of key fragment ions).
-
Procedure: a. Prepare a solution of H-GLY-LEU-GLY-OH at a suitable concentration (e.g., 1 pmol/µL) in a standard mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). b. Set up an infusion or flow-injection analysis to provide a stable signal. c. Create an MS/MS method targeting the precursor m/z 246.15. d. Set up a series of experiments where the only variable changed is the Collision Energy. Start at 5V and increase in 3-5V steps up to 40V (or vendor-equivalent units). e. Analyze the resulting spectra.
-
Data Analysis:
-
Plot the absolute intensity of each key fragment ion (b₁, b₂, y₁, y₂) against the collision energy.
-
Observe the "turn-on" point for each fragment and the point at which its intensity begins to decrease (due to secondary fragmentation).
-
Select the CE value that provides the best compromise of intensities for all desired ions. For GLG, you will likely find that the larger fragments (b₂ and y₂) appear at lower CE values than the smaller fragments.
-
References
-
Optimizing Information Content in Collision-Induced Fragmentation Spectra of Peptides for Better Sequencing. (2019). ResearchGate. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). PMC - NIH. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
-
The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (n.d.). ACS Publications. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). PMC - NIH. [Link]
-
Ion Activation Methods for Peptides and Proteins. (n.d.). PMC - NIH. [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]
-
Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. (2024). PubMed Central. [Link]
-
Applications of ESI-MS for peptides. (n.d.). University of Alabama at Birmingham. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. [Link]
-
Use of CID/ETD mass spectrometry to analyze glycopeptides. (n.d.). PubMed. [Link]
-
No fragmentation in ESI. (2019). Chromatography Forum. [Link]
-
Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (n.d.). MDPI. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2002). ResearchGate. [Link]
-
Collision energies: Optimization strategies for bottom-up proteomics. (2021). ResearchGate. [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. [Link]
-
Collision energies: Optimization strategies for bottom-up proteomics. (2021). PubMed. [Link]
-
Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. (n.d.). ACS Publications. [Link]
-
Mass spectra not showing proper fragments and can not match the peaks. (2017). ResearchGate. [Link]
-
Mass spectrometry of peptides and proteins. (n.d.). The Ohio State University. [Link]
-
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (n.d.). PMC - NIH. [Link]
-
Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (n.d.). ACS Publications. [Link]
-
Influence of glycine in CID peptide fragmentation. (n.d.). ResearchGate. [Link]
Sources
- 1. uab.edu [uab.edu]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No fragmentation in ESI - Chromatography Forum [chromforum.org]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-GLY-LEU-GLY-OH Solubility for In Vitro Assays
Welcome to the technical support center for optimizing the solubility of the tripeptide H-GLY-LEU-GLY-OH (Glycyl-L-leucylglycine). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for effectively dissolving this peptide for in vitro assays. Here, we will delve into the causality behind experimental choices, ensuring a robust and reproducible outcome.
Understanding the Molecule: H-GLY-LEU-GLY-OH
H-GLY-LEU-GLY-OH is a tripeptide with the sequence Glycine-Leucine-Glycine. Its solubility is primarily dictated by its structure:
-
N-terminus (Glycine): Possesses a free amino group (-NH2), which can be protonated (-NH3+).
-
C-terminus (Glycine): Has a free carboxyl group (-COOH), which can be deprotonated (-COO-).
-
Side Chain (Leucine): Features an isobutyl group, which is non-polar and hydrophobic.
This combination of a hydrophobic side chain with ionizable termini makes H-GLY-LEU-GLY-OH a neutral peptide with limited aqueous solubility, especially at or near its isoelectric point (pI). The pI is the pH at which the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and often leading to aggregation and precipitation.[1][2]
Physicochemical Properties Summary
| Property | Value/Characteristic | Impact on Solubility |
| Molecular Weight | 245.28 g/mol [3] | Standard for a tripeptide. |
| Overall Charge | Neutral | Low intrinsic aqueous solubility near the isoelectric point (pI).[1] |
| Key Residue | Leucine (Leu) | The hydrophobic side chain of Leucine can decrease solubility in aqueous solutions.[1][4] |
| Termini | Free -NH2 and -COOH | Ionizable groups that allow for solubility manipulation through pH adjustment.[1][5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving H-GLY-LEU-GLY-OH. We will proceed from the simplest to more advanced techniques.
FAQ 1: My H-GLY-LEU-GLY-OH won't dissolve in sterile water or my standard buffer (e.g., PBS, pH 7.4). What's the first step?
Answer:
It is not uncommon for a neutral peptide with a hydrophobic residue like Leucine to exhibit poor solubility in neutral aqueous solutions.[1][6] At a neutral pH, the peptide is close to its isoelectric point, where solubility is at a minimum.[1][7]
Initial Steps:
-
Confirm Proper Technique: Before altering the solvent, ensure you are following best practices. Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[8] Use a vortex or brief sonication to aid dissolution.[8][9]
-
Small-Scale Test: Always perform solubility tests on a small aliquot of the peptide before dissolving the entire stock.[5][6] This prevents the loss of valuable material if a solvent proves unsuitable.
Decision Workflow for Initial Dissolution```dot
Caption: Step-wise strategy for optimizing peptide solubility.
FAQ 4: Are there other methods to aid dissolution?
Answer:
Yes, several physical methods can be used in conjunction with the solvent-based approaches described above:
-
Sonication: A brief session in a bath sonicator can help break up aggregates and increase the rate of dissolution. H[8][10]owever, avoid prolonged sonication, as it can generate heat and potentially degrade the peptide. *[11] Gentle Warming: Warming the solution to around 30-40°C can sometimes improve solubility. U[11][10]se this method with caution, as excessive heat can also lead to degradation.
-
Centrifugation: After dissolution, it is good practice to centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) and use the supernatant. This will remove any microscopic, undissolved particulates that could interfere with your assay.
[9]### FAQ 5: How should I store the solubilized H-GLY-LEU-GLY-OH stock solution?
Answer:
To maintain the integrity of your peptide:
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. *[12] Storage Temperature: For long-term storage, keep the aliquots at -20°C or, ideally, -80°C.
[11]## Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, known amount of H-GLY-LEU-GLY-OH (e.g., 1 mg).
-
Add a calculated volume of your primary solvent (e.g., sterile water) to achieve a high stock concentration (e.g., 10 mg/mL).
-
Vortex the vial for 30 seconds.
-
If not dissolved, place the vial in a bath sonicator for 5 minutes. 5[10]. Visually inspect for clarity. If particulates remain, proceed with pH or co-solvent optimization on this small scale before applying the successful method to your bulk material.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of lyophilized H-GLY-LEU-GLY-OH (MW: 245.28) to warm to room temperature.
-
To prepare a 10 mM stock from 1 mg of peptide, add 40.77 µL of pure DMSO.
-
Vortex until the peptide is fully dissolved.
-
For your working solution, slowly dilute this stock into your final assay buffer, ensuring the final DMSO concentration is compatible with your experiment (e.g., for a 100 µM final peptide concentration with 0.1% DMSO, dilute 1 µL of the 10 mM stock into 999 µL of buffer).
References
- Vertex AI Search. H-Gly-Leu-OH peptide. Accessed January 30, 2026.
-
Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]. Accessed January 30, 2026.
-
Peptide Synthetics. General Guide for Dissolving Peptides. [Link]. Accessed January 30, 2026.
-
ResearchGate. Correlation between experimental and predicted solubility values of the... [Link]. Accessed January 30, 2026.
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]. Accessed January 30, 2026.
-
JPT. Peptide Solubilization. [Link]. Accessed January 30, 2026.
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]. Accessed January 30, 2026.
-
Reddit. Need help dissolving a peptide : r/Biochemistry. [Link]. Accessed January 30, 2026.
-
ResearchGate. Densities and solubilities of glycylglycine and glycyl-L-alanine in aqueous electrolyte solutions. [Link]. Accessed January 30, 2026.
-
Food Science Toolbox. How to Determine Isoelectric Point (pI) of Peptides. [Link]. Accessed January 30, 2026.
-
ResearchGate. Solubility versus self-assembly of tripeptides (A and B) Water... [Link]. Accessed January 30, 2026.
-
ResearchGate. Calculation of the isoelectric point of tryptic peptides in the pH 3.5-4.5 range based on adjacent amino acid effects. [Link]. Accessed January 30, 2026.
-
YouTube. How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. [Link]. Accessed January 30, 2026.
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]. Accessed January 30, 2026.
Sources
- 1. biosynth.com [biosynth.com]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
Technical Support Center: Optimizing H-GLY-LEU-GLY-OH Chromatography
This guide serves as a specialized technical support resource for researchers encountering peak tailing with the tripeptide H-GLY-LEU-GLY-OH (Glycyl-Leucyl-Glycine). It is designed to move beyond generic advice, addressing the specific physicochemical properties of this zwitterionic analyte.
Case ID: GLG-PEAK-TAIL-001 Analyte: H-Gly-Leu-Gly-OH (MW: ~245.28 Da) Classification: Small Peptide / Zwitterion Support Tier: Senior Application Scientist
Analyte Profile & The Physics of Tailing
To resolve tailing, you must first understand the molecule's behavior in solution. H-GLY-LEU-GLY-OH is a short, linear tripeptide containing a hydrophobic core (Leucine) flanked by two Glycine residues.
| Parameter | Value (Approx.) | Chromatographic Implication |
| N-terminal pKa | ~8.0 - 8.2 | Positively charged ( |
| C-terminal pKa | ~3.1 - 3.4 | Negatively charged ( |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Net neutral charge range. Solubility may decrease here. |
| Hydrophobicity | Moderate | Retains well on C18, but hydrophilic termini dominate behavior. |
The Root Cause:
Peak tailing in this peptide is almost invariably caused by secondary silanol interactions . At standard reverse-phase pH (pH 2–3), the N-terminal amine is fully protonated (
Diagnostic Troubleshooting (Q&A)
Q1: I am using Formic Acid (0.1%) and seeing tailing. Why?
A: Formic acid is a weak ion-pairing agent.
While excellent for Mass Spectrometry (MS) sensitivity, formic acid (
-
Mechanism: The
group on the Glycine interacts with the silica surface. -
Solution: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA (
) is a strong acid that fully protonates silanols (rendering them neutral ) and forms a tight ion pair with the peptide, masking the charge.
Q2: I cannot use TFA because it suppresses my MS signal. What now?
A: You have three options to balance shape vs. sensitivity:
-
The "Supercharging" Blend: Use a mix of 0.1% Formic Acid + 0.01% TFA. The trace TFA is often enough to coat the column active sites without significantly suppressing the MS signal.
-
Difluoroacetic Acid (DFA): A middle-ground modifier that offers better peak shape than formic acid and less suppression than TFA.
-
Charged Surface Hybrid (CSH) Columns: Switch to a column with a positively charged surface (e.g., Waters CSH130 C18). The surface charge repels the protonated peptide, eliminating the secondary interaction without needing strong ion-pairing agents.
Q3: My retention time is shifting, and the peak is tailing. Is it the column?
A: Check your column equilibration . H-GLY-LEU-GLY-OH is a zwitterion. If your mobile phase pH is inconsistent (e.g., "pH 3.0" adjusted by eye rather than by weight/volume of acid), the ionization state of the C-terminus may fluctuate.
-
Protocol: Always prepare mobile phases gravimetrically (e.g., weigh 1.0 g TFA into 1000 g Water) to ensure consistent ionic strength and pH.
Optimization Workflows
Logic Map: Resolving Tailing
The following diagram illustrates the decision process for isolating the cause of tailing.
Figure 1: Decision matrix for diagnosing peak tailing in small peptides.
Protocol: Mobile Phase Optimization
Objective: Establish a baseline method with minimal secondary interactions.
Reagents:
-
Solvent A: Water (HPLC Grade) + 0.1% TFA (v/v).
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA (v/v).
-
Note: Adding TFA to Solvent B is critical to prevent baseline drift and maintain ion-pairing strength during the gradient.
-
Step-by-Step:
-
Column Selection: Use a C18 column with 80Å–120Å pore size.
-
Recommended: 3.5 µm or 5 µm fully porous particles, or 1.7 µm core-shell.
-
Surface Area: Ensure the column is "End-capped" (e.g., ODS-2, Eclipse Plus, BEH).
-
-
Gradient Setup:
-
Flow: 1.0 mL/min (for 4.6mm ID).[2]
-
Temp: 40°C (Improves mass transfer and reduces tailing).
-
Gradient: 5% B to 30% B over 15 minutes. (Gly-Leu-Gly is relatively polar; it will elute early).
-
-
Injection:
-
Dissolve sample in Solvent A . Do NOT dissolve in pure acetonitrile or high pH buffers.
-
Injection Volume: 5–10 µL.
-
Advanced Mechanism: The "Silanol Trap"
Why does TFA work so well for H-GLY-LEU-GLY-OH? The diagram below visualizes the molecular interaction.[3]
Figure 2: Mechanistic comparison of peptide behavior with Formic Acid vs. TFA.
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Explains the role of TFA in silanol suppression and ion pairing).
-
McCalley, D. V. (2004).[4] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. (Comparative study of Formic Acid vs. TFA/Phosphate).
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Strategies for mitigating silanol interactions).
-
Sigma-Aldrich. Amino Acids Reference Chart. (pKa and physicochemical properties).[5][6]
Sources
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. Amino Acids [vanderbilt.edu]
Comparative Guide: H-Gly-Leu-Gly-OH vs. H-Gly-D-Leu-Gly-OH
Executive Summary
This guide provides a technical comparison between the native tripeptide H-Gly-L-Leu-Gly-OH (GLG) and its diastereomer H-Gly-D-Leu-Gly-OH .[1][2] While the native L-isomer serves as a fundamental metabolic substrate and linker sequence, it suffers from rapid enzymatic degradation.[1] The D-Leu analog is engineered specifically to overcome this limitation, offering enhanced proteolytic stability while altering the peptide's conformational landscape—often inducing reverse-turn structures distinct from the native extended chain.[1]
This document details the physicochemical divergence, stability profiles, and necessary experimental workflows to validate these differences in a drug development context.
Technical Specifications & Physicochemical Profile[1][3]
The fundamental difference lies in the chirality of the central Leucine residue.[1] Since Glycine is achiral, the stereochemistry of the entire molecule is dictated solely by the central residue.[1]
| Feature | H-Gly-L-Leu-Gly-OH (Native) | H-Gly-D-Leu-Gly-OH (Analog) |
| Stereochemistry | L-isomer (Central residue) | D-isomer (Central residue) |
| Molecular Formula | C₁₀H₁₉N₃O₄ | C₁₀H₁₉N₃O₄ |
| Molecular Weight | 245.28 g/mol | 245.28 g/mol |
| Proteolytic Stability | Low (Rapid hydrolysis) | High (Resistant) |
| Conformation | Tendency for Extended / Random Coil | Tendency for Type II' |
| Solubility | High (Water/PBS) | High (Water/PBS) |
| Key Application | Metabolic substrate, cleavable linker | Stable linker, structural probe, control |
Critical Comparative Analysis
Enzymatic Stability & Degradation Mechanism
The most significant functional difference is susceptibility to peptidases.[2]
-
H-Gly-L-Leu-Gly-OH: This peptide is a prime substrate for Leucine Aminopeptidase (LAP) and various serum proteases.[1][2] The enzyme's active site (typically containing a Zn²⁺ cofactor) specifically recognizes the L-configuration of the side chain to align the scissile amide bond for nucleophilic attack.[1]
-
H-Gly-D-Leu-Gly-OH: The inversion of the chiral center at the Leucine
-carbon orients the isobutyl side chain in a direction that sterically clashes with the hydrophobic pocket of S1/S1' enzyme subsites. This misalignment prevents the formation of the transition state required for hydrolysis.[1][2]
Mechanism of Resistance: Proteases function via a "lock and key" or "induced fit" mechanism strictly governed by chirality.[2] The D-Leu analog acts as a "mismatched key," retaining binding affinity in some cases (acting as a competitive inhibitor) but refusing to undergo catalysis.[1]
Conformational Landscape
The substitution of L-Leu with D-Leu drastically alters the backbone geometry.
-
L-isomer: In solution, short linear L-peptides often adopt a random coil or extended conformation.[1][2]
-
D-analog: The inclusion of a D-amino acid between two achiral glycines is a classic design strategy to induce a
-turn (specifically Type II') .[1][2] The D-residue favors positive (phi) and (psi) torsion angles, which facilitates the reversal of the peptide chain direction.[1] This is critical in drug design when attempting to mimic the exposed loops of proteins.[2]
Visualization: Proteolytic Fate & Workflow[1]
The following diagram illustrates the divergent fate of the two isomers when exposed to serum proteases and the logic flow for experimental validation.
Figure 1: Mechanistic divergence of Gly-Leu-Gly isomers under proteolytic stress.[1][2] The L-isomer undergoes rapid hydrolysis, while the D-isomer resists cleavage due to stereochemical mismatch.[1]
Experimental Validation Protocols
To objectively validate the stability claims, the following self-validating protocols should be employed.
Protocol A: Comparative Serum Stability Assay
Objective: Determine the half-life (
-
Preparation:
-
Incubation:
-
Dilute peptides into plasma to a final concentration of 100
M.[2] -
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Processing:
Protocol B: LC-MS Quantification & Purity Analysis
Objective: Quantify remaining intact peptide.[1][2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase:
-
Gradient: 5% B to 50% B over 5 minutes (Peptides are small and polar; a shallow gradient is required for retention).
-
Detection: ESI-MS in Positive Mode (
m/z).[1][2] -
Data Analysis:
References
-
Kunji, E. R., et al. (1996).[1][2][4] Fate of peptides in peptidase mutants of Lactococcus lactis.[2][4][5] Molecular Microbiology.[1][2] Retrieved from [Link]
-
Werner, H. M., et al. (2012).[1][2] Fluorogenic probes for leucine aminopeptidase.[1][2] Analytical Biochemistry.[1][2] (Demonstrates substrate specificity for L-Leu).
-
Toniolo, C. (1980).[1][2] Conformation of peptides containing D-amino acid residues.[2] CRC Critical Reviews in Biochemistry.[1][2] (Foundational text on D-amino acids inducing beta-turns).
Sources
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Leu-Gly | C8H16N2O3 | CID 97364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and identification of antioxidant and DPP-IV inhibitory peptide PYPYEPYEPYPY from yak bone hydrolysate [jstage.jst.go.jp]
- 4. pure.rug.nl [pure.rug.nl]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Receptor Binding Affinity: Glycyl-Leucyl-Glycine and Its Analogs for the PepT1 Transporter
Introduction: The Significance of Tripeptide Transport in Cellular Nutrition and Drug Delivery
In the intricate landscape of cellular transport, the uptake of small peptides is a critical process for both nutrition and the bioavailability of numerous therapeutic agents. The tripeptide Glycyl-leucyl-glycine (GLG) and its structural analogs are at the forefront of research in this area, primarily due to their interaction with the intestinal H+/peptide symporter, PepT1 (SLC15A1).[1] PepT1 is a high-capacity, low-affinity transporter responsible for the absorption of a vast array of di- and tripeptides from dietary protein digestion.[1][2] Its broad substrate specificity also makes it a key player in the absorption of peptidomimetic drugs, including certain antibiotics and antiviral prodrugs.[3] Understanding the binding affinities of GLG and its analogs to PepT1 is paramount for optimizing the oral delivery of peptide-based therapeutics and for elucidating the fundamental mechanisms of nutrient absorption.
This guide provides a comparative analysis of the receptor binding affinity of Glycyl-leucyl-glycine and its selected analogs for the PepT1 transporter. We will delve into the experimental data that quantifies these interactions, detail the methodologies used to obtain this data, and explore the downstream cellular signaling pathways influenced by the transport of these peptides.
Comparative Binding Affinity of Glycyl-leucyl-glycine and Analogs to PepT1
The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For peptide transporters like PepT1, these values are often determined through competitive binding assays, where the ability of an unlabeled peptide (the competitor) to inhibit the transport of a radiolabeled substrate is measured. A commonly used and well-characterized substrate for these assays is [14C]Glycyl-sarcosine (Gly-Sar), which is stable against intracellular degradation.[4]
To provide a clear comparison, the following table summarizes the reported Ki or IC50 values for several peptides and drugs that interact with PepT1. This data serves as a benchmark for estimating the relative affinity of Glycyl-leucyl-glycine.
| Compound | Type | Ki (µM) | IC50 (µM) | Cell Line | Notes |
| Gly-Pro | Dipeptide Substrate | 250[4] | 257 ± 28[4] | Caco-2 | A common dipeptide substrate of PepT1. |
| Valacyclovir | Prodrug Substrate | 874[4] | 894 ± 309[4] | Caco-2 | An antiviral prodrug that utilizes PepT1 for absorption.[7] |
| Losartan | Drug Inhibitor | 44[4] | 45.1 ± 15.8[4] | Caco-2 | An angiotensin II receptor blocker that also inhibits PepT1. |
| Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) | Tripeptide Substrate | 4780 ± 240[5] | - | Caco2-BBE | A bacterial cell wall component transported by PepT1.[5] |
| Val-Lys(Flu) | Fluorescent Dipeptide Analog | 5[8] | - | Caco-2 | A high-affinity competitive inhibitor.[8] |
| Lys[Z(NO2)]-Pro | Dipeptide Derivative Inhibitor | 5-10[9] | - | Caco-2 | A potent competitive inhibitor of PepT1.[9] |
Table 1: Comparative binding affinities of selected peptides and drugs for the PepT1 transporter. Data was obtained from competitive inhibition assays using [14C]Gly-Sar as the substrate.
Based on the significant inhibition of Gly-Sar uptake by Gly-Leu at a concentration of 20 mM, it is reasonable to classify Gly-Leu, and by extension the structurally similar Gly-Leu-Gly, as medium to low-affinity substrates of PepT1, likely with Ki values in the millimolar range, similar to other physiological di- and tripeptides.[2][5]
Experimental Protocol: Competitive Radioligand Binding Assay for PepT1
The determination of binding affinity for PepT1 is a meticulous process that requires a robust and validated experimental setup. The following protocol outlines a standard competitive radioligand binding assay using the human colon adenocarcinoma cell line, Caco-2, which spontaneously differentiates into a model of the small intestinal epithelium and expresses PepT1.[4]
Objective: To determine the inhibition constant (Ki) of a test peptide (e.g., Gly-Leu-Gly or its analogs) for the PepT1 transporter by measuring its ability to compete with the uptake of a radiolabeled substrate, [14C]Glycyl-sarcosine.
Materials:
-
Caco-2 cells (passage number appropriate for transporter expression)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0
-
[14C]Glycyl-sarcosine (radiolabeled substrate)
-
Unlabeled Glycyl-sarcosine (for non-specific binding determination)
-
Test peptides (Gly-Leu-Gly and analogs) at various concentrations
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® permeable supports at an appropriate density.
-
Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent monolayer with well-developed tight junctions and expression of PepT1.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Uptake Assay:
-
Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the cells for 20-30 minutes at 37°C with HBSS (pH 6.0) in the apical chamber and HBSS (pH 7.4) in the basolateral chamber to establish a proton gradient, which is the driving force for PepT1-mediated transport.[2]
-
Prepare uptake solutions in HBSS (pH 6.0) containing a fixed concentration of [14C]Gly-Sar (e.g., 20 µM) and a range of concentrations of the unlabeled test peptide (e.g., from 0.1 µM to 10 mM).
-
To determine non-specific binding, prepare a control with a high concentration of unlabeled Gly-Sar (e.g., 10 mM).
-
Initiate the uptake by adding the uptake solutions to the apical chamber of the Transwells®.
-
Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C to ensure measurement of the initial rate of transport.
-
Terminate the uptake by rapidly washing the cell monolayers three times with ice-cold HBSS (pH 7.4).
-
-
Quantification:
-
Lyse the cells in the Transwell® inserts with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake of [14C]Gly-Sar at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [14C]Gly-Sar uptake as a function of the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test peptide.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the radiolabeled substrate for the transporter. The Km for Gly-Sar with PepT1 is approximately 860 µM.[4]
-
Downstream Signaling: The mTOR Pathway
The biological significance of Glycyl-leucyl-glycine and its analogs extends beyond their transport into the cell. Once inside, these small peptides can act as signaling molecules, influencing key cellular processes such as protein synthesis and cell growth.[10] One of the primary pathways activated by amino acids and small peptides is the mechanistic target of rapamycin (mTOR) signaling pathway.[10]
The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis. Studies have shown that Glycine, Gly-Gly, and Gly-Leu can promote the expression of mTOR and its downstream effectors, S6K1 and 4EBP1, in intestinal epithelial cells.[10] This activation leads to an increase in protein synthesis and cell proliferation.[10]
Below is a diagram illustrating the simplified mTOR signaling pathway activated by small peptides like Gly-Leu-Gly.
Caption: Simplified mTOR signaling pathway activated by small peptides.
Conclusion and Future Directions
The study of the receptor binding affinity of Glycyl-leucyl-glycine and its analogs to the PepT1 transporter provides valuable insights for both nutritional science and pharmaceutical development. While direct quantitative binding data for GLG remains to be precisely determined, the available evidence strongly suggests it is a substrate for PepT1 with a moderate to low affinity, characteristic of many physiological peptides.
The experimental protocols outlined in this guide provide a robust framework for researchers to quantify these interactions and to screen novel peptide-based drug candidates. Furthermore, the elucidation of downstream signaling pathways, such as the mTOR pathway, highlights the dual role of these small peptides as both nutrients and signaling molecules.
Future research should focus on determining the precise Ki values for Glycyl-leucyl-glycine and a wider range of its analogs to establish a more detailed structure-activity relationship for PepT1 binding. Such data will be instrumental in the rational design of peptidomimetic drugs with enhanced oral bioavailability and targeted cellular effects.
References
-
He, Y., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 13(7), 1019. [Link]
-
PubChem. (n.d.). inhibition of Gly-Sar uptake (Gly-Sar: 20 uM) in PEPT1-expressing CHO cells. [Link]
-
Dalmasso, G., et al. (2011). PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 301(2), G347-G355. [Link]
-
Dalmasso, G., et al. (2010). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology, 5(3), 1391-1420. [Link]
-
Liang, J., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science, 68(9), 391-398. [Link]
-
Pinilla, C., et al. (1999). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(10), 1345-1350. [Link]
-
Kekuda, R., et al. (1996). Computing substrate selectivity in a peptide transporter. Journal of Biological Chemistry, 271(31), 18657-18661. [Link]
-
Inui, K., et al. (1999). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Journal of Pharmacology and Experimental Therapeutics, 291(2), 543-549. [Link]
-
Chen, H., et al. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug Design, Development and Therapy, 11, 3511-3517. [Link]
-
Brandsch, M., et al. (2004). The intestinal H+/peptide symporter PEPT1: Structure-affinity relationships. Current Medicinal Chemistry, 11(11), 1383-1393. [Link]
-
Brandsch, M. (2002). The intestinal H+/peptide symporter PEPT1: structure-affinity relationships. Current Opinion in Drug Discovery & Development, 5(5), 723-729. [Link]
-
Gleeson, J. P., et al. (2017). Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo transport models. European Journal of Pharmaceutics and Biopharmaceutics, 115, 239-247. [Link]
-
Kumar, A., et al. (2021). Expression, purification and characterization of human proton-coupled oligopeptide transporter 1 hPEPT1. Protein Expression and Purification, 186, 105923. [Link]
-
Terada, T., et al. (1999). Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1417(2), 247-254. [Link]
-
Theis, S., et al. (2001). A novel inhibitor of the mammalian peptide transporter PEPT1. British Journal of Pharmacology, 132(7), 1463-1470. [Link]
Sources
- 1. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intestinal H+/peptide symporter PEPT1: structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of the mammalian peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
Conformational Analysis of H-GLY-LEU-GLY-OH and Variants: A Technical Comparison Guide
Executive Summary The tripeptide H-Gly-Leu-Gly-OH (GLG) serves as a critical model system in protein folding studies and drug design. Unlike rigid structural motifs, GLG represents a "guest" system where the central Leucine residue—flanked by flexible Glycine "spacers"—dictates local backbone entropy without the constraints of long-range tertiary interactions.
This guide provides a comparative technical analysis of GLG against its structural variants (H-Gly-Val-Gly-OH, H-Gly-Pro-Gly-OH). It details the experimental workflows required to validate their conformational ensembles, focusing on the distinction between "random coil" behavior and incipient structural propensities essential for protease substrate recognition and linker design.
Part 1: Structural Landscape & Product Profile
The Core Analyte: H-Gly-Leu-Gly-OH[1]
-
Sequence: Glycine (achiral, flexible) - Leucine (hydrophobic,
-branched) - Glycine (achiral, flexible). -
Physiological State: Zwitterionic in neutral aqueous solution.
-
Structural Role: Often functions as a flexible linker or a specific cleavage site for metalloproteinases (MMPs).
The Comparative Cohort
To understand the "performance" (conformational behavior) of GLG, it must be benchmarked against variants with distinct steric profiles:
| Variant | Central Residue Characteristics | Conformational Propensity | Key Application |
| H-Gly-Leu-Gly-OH (GLG) | Leucine: | Extended / Random Coil. High entropy, but excludes specific steric zones. | Protease substrates, flexible linkers. |
| H-Gly-Val-Gly-OH (GVG) | Valine: | Restricted Extended. | Testing steric clashes in folding models. |
| H-Gly-Pro-Gly-OH (GPG) | Proline: Cyclic, N-alkylated. | Turn mimetics, rigid spacers. | |
| H-Gly-Ala-Gly-OH (GAG) | Alanine: Methyl group only. | High Flexibility / Helix Propensity. Reference state for helix formation. | Baseline for folding energy studies. |
Part 2: Comparative Analysis & Data Synthesis
Backbone Dynamics (NMR Analysis)
The most definitive method for distinguishing these variants is Solution NMR . The "performance" metric here is the deviation of Chemical Shifts (
Experimental Insight:
-
GLG (Leucine): The Leucine amide proton (
) typically shows a temperature coefficient ( ) > -4.5 ppb/K in water, indicating it is solvent-exposed and not involved in stable intramolecular hydrogen bonding. -
GVG (Valine): Due to
-branching, the Valine shows a downfield shift relative to Leu, reflecting a more extended ( -strand-like) preference even in short peptides. -
GPG (Proline): The lack of an amide proton on Proline and the restricted
angle (-65°) forces the preceding Glycine into specific conformational bins, often detectable by distinct Gly splitting.
Secondary Structure Signatures (CD Spectroscopy)
Circular Dichroism (CD) provides a rapid "fingerprint" of the conformational ensemble.
-
GLG Profile: Characterized by a strong negative band near 195-198 nm . This is the classic "Random Coil" signature. Unlike helical peptides (double minima at 208/222 nm), GLG remains disordered.
-
Variant Contrast:
-
GVG:[1] Similar to GLG but often with slightly reduced ellipticity due to steric restriction.
-
GPG: May exhibit a positive band near 215-220 nm if a Polyproline II (PPII) helix structure is populated.
-
Data Summary Table
| Parameter | H-Gly-Leu-Gly-OH | H-Gly-Val-Gly-OH | H-Gly-Pro-Gly-OH |
| Hydrophobicity (Kyte-Doolittle) | 3.8 (Leu) | 4.2 (Val) | -1.6 (Pro) |
| Backbone Flexibility ( | High (0.8 - 0.9) | Moderate | Low (Rigid) |
| Dominant CD Feature | Min @ 198 nm (Random Coil) | Min @ 198 nm (Extended) | Max @ 215-225 nm (Type II/PPII) |
| Protease Susceptibility | High (MMP/Thermolysin) | Moderate | Low (Proline inhibition) |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: CD Spectroscopy for Ensemble Verification
Objective: Rapidly confirm the disordered state of GLG vs. structured variants.
-
Sample Preparation: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.0) to a concentration of 50
M.-
Critical Step: Filter through 0.22
m PVDF to remove aggregates which cause light scattering artifacts.
-
-
Baseline Correction: Acquire a blank spectrum of the buffer alone.
-
Acquisition:
-
Instrument: Jasco J-1500 or equivalent.
-
Range: 190 nm – 260 nm.
-
Pathlength: 1 mm quartz cuvette.
-
Scan Rate: 50 nm/min, 3 accumulations.
-
-
Data Processing: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using: (Where C = Molar concentration, L = pathlength in cm, N = number of residues). -
Validation Criteria: GLG must show
to . A positive band > 210 nm suggests aggregation or contamination.
Protocol B: NMR Chemical Shift Indexing
Objective: Atomic-level conformational mapping.
-
Solvent System: Dissolve 2-5 mg peptide in 600
L 90% H2O / 10% D2O .-
Why? D2O is needed for the lock signal, but 90% H2O preserves the amide proton (
) signals which are crucial for analyzing backbone conformation.
-
-
Internal Standard: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.1 mM for 0.00 ppm referencing.
-
Avoid TMS: TMS is insoluble in water.
-
-
Experiments:
-
1D
H: Check purity and integration. -
2D TOCSY (80ms mixing): Identify spin systems (Gly vs. Leu).
-
2D ROESY (200ms mixing): Sequential assignment (
).
-
-
Analysis: Compare observed
and shifts to random coil libraries (e.g., Schwarzinger et al.).-
GLG Expectation: Leu
should be within ppm of random coil values (approx 4.34 ppm). DEVIATION > 0.3 ppm indicates structured folding.
-
Part 4: Visualizing the Logic
Workflow: Conformational Analysis Pipeline
This diagram illustrates the decision matrix for analyzing GLG variants.
Caption: Integrated workflow for validating peptide conformation, moving from low-resolution global methods (CD) to high-resolution atomic methods (NMR).
Mechanism: Steric Influence on Backbone
This diagram explains why the variants behave differently based on the central residue (
Caption: Mechanistic comparison of Leucine vs. Valine sidechains and their direct impact on backbone dihedral angles (
References
- Schwarzinger, S., et al. (2001). Sequence-dependent correction of random coil NMR chemical shifts. Journal of the American Chemical Society. (Seminal work on random coil values).
-
Biological Magnetic Resonance Data Bank (BMRB). Random Coil Chemical Shifts Database. Available at: [Link]
-
Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra. Analytical Biochemistry. (Standard protocol for CD analysis).[2]
-
Beck, D. A., et al. (2008). The intrinsic conformational propensities of the 20 naturally occurring amino acids. PNAS. Available at: [Link]
Sources
A Comparative Guide to Validating the Cellular Signaling Effects of H-GLY-LEU-GLY-OH
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel compound is paramount. This guide provides an in-depth, technically-focused framework for validating the effects of the tripeptide H-GLY-LEU-GLY-OH on key cell signaling pathways. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a self-validating system for robust and reliable data generation.
This document offers a comparative analysis, positioning H-GLY-LEU-GLY-OH against its constituent amino acids, Glycine and Leucine, and the well-characterized tripeptide GHK-Cu. This comparative approach provides essential context for interpreting the unique or synergistic effects of H-GLY-LEU-GLY-OH.
Introduction to H-GLY-LEU-GLY-OH and Hypothesized Signaling Roles
H-GLY-LEU-GLY-OH is a tripeptide whose specific biological functions are not yet extensively characterized. However, based on the known activities of its constituent amino acids and the general functions of short-chain peptides, we can formulate several primary hypotheses regarding its potential impact on cell signaling:
-
mTOR Pathway Activation: The presence of Leucine, a potent activator of the mechanistic Target of Rapamycin (mTOR) pathway, suggests that H-GLY-LEU-GLY-OH may play a role in regulating protein synthesis, cell growth, and proliferation.
-
Modulation of Inflammatory Pathways: Glycine is known to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling cascade. Therefore, H-GLY-LEU-GLY-OH may exhibit anti-inflammatory effects by attenuating the production of pro-inflammatory cytokines.
-
Regulation of Extracellular Matrix (ECM) Synthesis: Many bioactive peptides, including the comparative molecule GHK-Cu, are known to influence collagen production and ECM remodeling, often through the TGF-β signaling pathway. Given its composition, H-GLY-LEU-GLY-OH could potentially modulate fibroblast activity and collagen synthesis.
This guide will provide detailed protocols to investigate these three key signaling pathways.
Comparative Molecules: A Framework for Context
To ascertain the specific contribution of H-GLY-LEU-GLY-OH, its effects will be compared against:
-
Glycine: The simplest amino acid, known for its anti-inflammatory and neurotransmitter functions.[1]
-
Leucine: An essential branched-chain amino acid renowned for its role in activating the mTOR pathway and stimulating muscle protein synthesis.[1]
-
GHK-Cu (Copper peptide): A well-studied tripeptide with established roles in wound healing, collagen synthesis, and anti-inflammatory responses, often exerting its effects through the TGF-β pathway.[2][3]
By comparing the effects of H-GLY-LEU-GLY-OH to these molecules, we can dissect whether its activity is primarily driven by one of its amino acid components, or if the tripeptide structure confers unique, synergistic properties.
Experimental Validation: Protocols and Rationale
The following section details the step-by-step methodologies for investigating the hypothesized signaling effects of H-GLY-LEU-GLY-OH and the comparative molecules.
Analysis of mTOR Pathway Activation via Western Blotting
Rationale: The mTOR pathway is a central regulator of cell growth and protein synthesis. Leucine is a known activator of this pathway. This experiment will determine if H-GLY-LEU-GLY-OH, due to its leucine component, can activate mTOR signaling, and to what extent this activation compares to leucine alone. We will assess the phosphorylation status of key downstream targets of mTORC1: mTOR itself, p70S6 Kinase (p70S6K), and 4E-Binding Protein 1 (4E-BP1). Increased phosphorylation of these proteins is indicative of mTORC1 activation.
Experimental Workflow:
Caption: Western Blot workflow for assessing mTOR pathway activation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., C2C12 myoblasts for muscle protein synthesis context, or a relevant cancer cell line) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.
-
Treat cells with various concentrations of H-GLY-LEU-GLY-OH, Glycine, Leucine, GHK-Cu, and a vehicle control for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.[2]
-
Transfer proteins to a PVDF membrane.[2]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[2][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each target, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Comparative Data Summary (Hypothetical):
| Compound | p-mTOR/mTOR (Fold Change vs. Control) | p-p70S6K/p70S6K (Fold Change vs. Control) | p-4E-BP1/4E-BP1 (Fold Change vs. Control) |
| H-GLY-LEU-GLY-OH | Expected moderate increase | Expected moderate increase | Expected moderate increase |
| Glycine | No significant change[5] | No significant change[5] | No significant change[5] |
| Leucine | ~4-fold increase[6] | ~4-fold increase[6] | Significant increase |
| GHK-Cu | No significant change | No significant change | No significant change |
Assessment of Anti-Inflammatory Effects via NF-κB Pathway Analysis
Rationale: The NF-κB pathway is a key regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines like TNF-α. Glycine has been shown to inhibit NF-κB activation.[7] This experiment will determine if H-GLY-LEU-GLY-OH can suppress inflammation, and how its efficacy compares to glycine and GHK-Cu. We will measure the levels of a key pro-inflammatory cytokine, TNF-α, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: ELISA workflow for quantifying TNF-α production.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of H-GLY-LEU-GLY-OH, Glycine, Leucine, GHK-Cu, or vehicle control for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a specified time (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well and centrifuge to remove any detached cells.
-
-
ELISA for TNF-α:
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions (e.g., from R&D Systems, Invitrogen).
-
Briefly, coat a 96-well plate with a TNF-α capture antibody.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Comparative Data Summary (Hypothetical):
| Compound | TNF-α Production (% of LPS-stimulated control) |
| H-GLY-LEU-GLY-OH | Expected dose-dependent decrease |
| Glycine | Significant decrease[7] |
| Leucine | No significant change or slight increase[8] |
| GHK-Cu | Significant decrease[2] |
Evaluation of Collagen Synthesis via Sircol™ Collagen Assay
Rationale: Bioactive peptides are often involved in tissue repair and remodeling, which includes the synthesis of extracellular matrix proteins like collagen. GHK-Cu is a known stimulator of collagen production.[9] This experiment will assess whether H-GLY-LEU-GLY-OH can enhance collagen synthesis in fibroblasts, a key cell type in this process. The Sircol™ assay is a quantitative dye-binding method that specifically measures soluble collagen.
Experimental Workflow:
Caption: Sircol™ Collagen Assay workflow for quantifying collagen production.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed human dermal fibroblasts or NIH/3T3 fibroblasts in 12-well plates and grow to near confluency.
-
Treat the cells with various concentrations of H-GLY-LEU-GLY-OH, Glycine, Leucine, GHK-Cu, or vehicle control.
-
Incubate for 48-72 hours to allow for collagen production and secretion.
-
-
Collagen Extraction:
-
Collect the cell culture medium (containing secreted soluble collagen).
-
To measure cell-associated collagen, wash the cell layer with PBS and extract with acid-pepsin solution as per the Sircol™ assay manufacturer's instructions.
-
-
Sircol™ Collagen Assay:
-
Perform the assay according to the manufacturer's protocol (Biocolor).
-
Briefly, mix the samples with the Sircol™ dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet to remove unbound dye.
-
Solubilize the bound dye with an alkali reagent.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized dye at 555 nm.
-
Prepare a standard curve using the provided collagen standard.
-
Determine the collagen concentration in the samples from the standard curve.
-
Comparative Data Summary (Hypothetical):
| Compound | Soluble Collagen Production (% Increase vs. Control) |
| H-GLY-LEU-GLY-OH | Expected increase |
| Glycine | Moderate increase |
| Leucine | No significant change |
| GHK-Cu | Up to 70% increase[10][11] |
Cell Migration Assessment using the Scratch (Wound Healing) Assay
Rationale: Cell migration is a crucial process in wound healing and tissue regeneration. Bioactive peptides like GHK-Cu are known to promote cell migration.[12] This assay will evaluate the potential of H-GLY-LEU-GLY-OH to stimulate the migration of cells, such as fibroblasts or keratinocytes, which is indicative of a role in tissue repair.
Experimental Workflow:
Caption: Scratch (Wound Healing) Assay workflow to assess cell migration.
Detailed Protocol:
-
Cell Culture and Scratch Creation:
-
Treatment and Imaging:
-
Add fresh culture medium containing the test compounds (H-GLY-LEU-GLY-OH, Glycine, Leucine, GHK-Cu) or vehicle control.
-
Immediately acquire images of the scratch at time zero (T=0) using a phase-contrast microscope.[7]
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point for each condition.[14]
-
Calculate the percentage of wound closure at each time point relative to the initial area at T=0.
-
Compare the migration rates between the different treatment groups.
-
Comparative Data Summary (Hypothetical):
| Compound | Wound Closure at 24h (% of initial area) |
| H-GLY-LEU-GLY-OH | Expected increased closure |
| Glycine | Moderate increase |
| Leucine | Minimal to no effect |
| GHK-Cu | Significant increase[12] |
Synthesizing the Evidence: A Comparative Overview
The experimental data generated from these protocols will provide a comprehensive profile of H-GLY-LEU-GLY-OH's bioactivity. By comparing its effects to those of its constituent amino acids and a functionally related tripeptide, a clear understanding of its unique properties can be established.
Logic for Interpretation:
-
If H-GLY-LEU-GLY-OH shows strong mTOR activation similar to Leucine, its effects on protein synthesis are likely driven by the Leucine residue.
-
If it demonstrates potent anti-inflammatory activity comparable to Glycine, its immunomodulatory effects are likely attributable to the Glycine components.
-
Should H-GLY-LEU-GLY-OH exhibit robust collagen synthesis and cell migration properties, potentially exceeding those of Glycine and Leucine individually and approaching or surpassing GHK-Cu, this would suggest a synergistic effect conferred by the tripeptide structure.
-
A lack of significant activity in any of these pathways would also be a critical finding, indicating that H-GLY-LEU-GLY-OH may have other, as-yet-unidentified biological targets.
This structured, comparative approach provides a rigorous and scientifically sound methodology for the initial characterization and validation of H-GLY-LEU-GLY-OH's effects on key cellular signaling pathways, paving the way for further pre-clinical development.
References
-
Biocolor. (n.d.). Sircol-2.0 Soluble Collagen assay kit. Retrieved February 2, 2026, from [Link]
- Choi, J. E., Lee, S. S., Sunde, D. A., Huizar, I., Haugk, K. L., Thannickal, V. J., et al. (2009). Insulin-like growth factor-I receptor blockade improves outcome in mouse model of lung injury. American Journal of Respiratory and Critical Care Medicine, 179, 212–219.
- Cruz, M., Maldonado-Bernal, C., Mondragón-Gonzalez, R., & Sanchez-Barrera, R. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3135.
-
Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved February 2, 2026, from [Link]
- Gruchlik, A., Chodurek, E., & Dzierzewicz, Z. (2014). Effect of GHK-Cu on the expression of genes involved in cutaneous wound healing. Acta Pol Pharm, 71(6), 957-963.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 750, Glycine. Retrieved February 2, 2026, from [Link].
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved February 2, 2026, from [Link]
- Maquart, F. X., Pickart, L., Laurent, M., Gillery, P., Monboisse, J. C., & Borel, J. P. (1988). Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+. FEBS letters, 238(2), 343–346.
- Park, J. R., Lee, H., Kim, S. I., & Yang, S. R. (2016). The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice. Oncotarget, 7(36), 58405–58417.
- Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International journal of molecular sciences, 19(7), 1987.
- Pollard, J. D., Quan, S., Kang, T., & Koch, R. J. (2005). Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts. Archives of facial plastic surgery, 7(1), 27–31.
- Simeon, A., Emonard, H., Hornebeck, W., & Maquart, F. X. (2000). The tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ stimulates matrix metalloproteinase-2 expression by normal and tumor cells. Life sciences, 67(18), 2257–2265.
- Suryawan, A., Torrazza, R. M., Gazzaneo, M. C., Orellana, R. A., Fiorotto, M. L., El-Kadi, S. W., Srivastava, N., Nguyen, H. V., & Davis, T. A. (2011). Enteral leucine supplementation increases protein synthesis in skeletal muscle of neonatal pigs during catabolic conditions. The Journal of nutrition, 141(6), 1030–1036.
- Taga, Y., Kusubata, M., Ogawa-Goto, K., & Hattori, S. (2019). Leucine-Rich α-2-Glycoprotein 1 Suppresses Neutrophil-Mediated Inflammation. Frontiers in immunology, 10, 2092.
- Wang, W., Wang, R., Lu, Y., & Wu, G. (2014). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 46(11), 2411–2421.
- Zaiatz-Bittencourt, F., de Oliveira, C. E., de Oliveira, C. C., Quinteiro, M. S., Palma, P. V. B., Covas, D. T., & Malmegrim, K. C. R. (2018). TGF-β signaling pathway in the eye. Arquivos brasileiros de oftalmologia, 81(6), 525–532.
- Zhang, L., Li, F., & Wu, G. (2020). Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling. Frontiers in physiology, 10, 1488.
- Zhang, Y., & Derynck, R. (2021). Regulation of TGF-β signaling.
- Greiwe, J. S., D'Souza, R. F., Figueiredo, V. C., Williamson-Reis, R., & Dickinson, J. M. (2018). Leucine and insulin activate p70 S6 kinase through different pathways in human skeletal muscle. American journal of physiology. Endocrinology and metabolism, 315(4), E465–E473.
- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976.
- Staton, C. A., Reed, M. W., & Brown, N. J. (2009). A critical analysis of current in vitro and in vivo angiogenesis assays.
- Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy.
- Kim, D., & Guan, K. L. (2019). mTORC1 and metabolic regulation. Current opinion in cell biology, 59, 119–127.
- Liu, G. Y., & Sabatini, D. M. (2020). mTOR at the nexus of nutrition, growth, ageing and disease. Nature reviews. Molecular cell biology, 21(4), 183–203.
- Varghese, F., Bukhari, A. B., Malhotra, R., & De, A. (2014). IHC profiler: an open source plugin for the quantitative evaluation and automated scoring of immunohistochemistry in images. PloS one, 9(5), e96801.
- Wang, W., Ding, Z., & Wu, G. (2015). Glycine and mTOR signaling in animals. Amino acids, 47(10), 2049–2058.
- Wolfson, R. L., & Sabatini, D. M. (2017).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leucine and insulin activate p70 S6 kinase through different pathways in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
H-GLY-LEU-GLY-OH proper disposal procedures
Operational Guide: Safe Disposal of H-GLY-LEU-GLY-OH
Executive Summary
H-GLY-LEU-GLY-OH (Gly-Leu-Gly) is a non-hazardous tripeptide commonly used as a protease substrate. While the pure substance poses minimal toxicological risk, its disposal is governed by the "Mixture Rule" : the regulatory status of the waste is determined by the most hazardous component in the matrix (e.g., HPLC solvents, biological buffers).
Immediate Action Directive:
-
Pure Solid: Dispose of as Non-Regulated Solid Chemical Waste . Do not discard in municipal trash to maintain laboratory compliance standards.
-
HPLC Waste: Manage as Hazardous Organic Waste (due to Acetonitrile/Methanol content).
-
Aqueous Solution: Drain disposal is permissible only if pH is 5.5–9.5 and local POTW (Publicly Owned Treatment Works) permits allow. Otherwise, manage as Non-Hazardous Liquid Waste.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity to ensure this protocol matches your specific inventory.
| Parameter | Data Specification |
| Chemical Name | Glycyl-L-Leucyl-Glycine (H-Gly-Leu-Gly-OH) |
| Sequence | Gly-Leu-Gly |
| CAS Number | 2576-67-2 |
| Molecular Weight | 245.28 g/mol |
| Physical State | White crystalline powder |
| Solubility | Soluble in water; slightly soluble in organic solvents |
| GHS Classification | Not classified as hazardous under OSHA HCS 2012 or GHS.[1][2] |
| Stability | Labile; subject to hydrolysis. Hygroscopic. |
Expert Insight: While GHS classifies this peptide as non-hazardous, "labile" indicates it is prone to enzymatic or hydrolytic degradation. In a waste container, it will eventually break down into free amino acids (Glycine, Leucine), which can support bacterial growth. Always store liquid peptide waste in tightly capped containers to prevent bio-fouling and odor generation.
Part 2: Pre-Disposal Segregation Protocol
Effective disposal relies on strict segregation at the point of generation. Mixing streams creates "orphan waste" that is expensive to characterize and dispose of.
The Self-Validating Labeling System
A waste container is only safe if its label validates its contents. Use the following logic to select the correct waste stream:
-
Is it mixed with solvents?
-
Yes (Acetonitrile, MeOH, TFA):Stream A (Hazardous)
-
No (Water/Buffer only):Stream B (Non-Hazardous)
-
-
Is it biologically contaminated?
Part 3: Detailed Disposal Workflows
Scenario A: Disposal of HPLC Effluent (Most Common)
Context: You have run an assay using H-Gly-Leu-Gly-OH with an acetonitrile/water gradient and 0.1% TFA.
-
Collection: Collect effluent directly into a dedicated "Halogenated" or "Non-Halogenated" solvent carboy (depending on TFA concentration and local policy).
-
Labeling:
-
Primary Constituent: Acetonitrile (e.g., 50%)
-
Secondary Constituent: Water (e.g., 49%)
-
Trace Constituent: H-Gly-Leu-Gly-OH (<0.1%)
-
Hazard Check: Flammable, Irritant.
-
-
Storage: Keep cap closed. Secondary containment is required.
-
Disposal: Hand off to EHS for incineration.
Scenario B: Disposal of Expired/Pure Solid
Context: An old vial of lyophilized powder (CAS 2576-67-2) is found during a fridge cleanout.
-
Container: Leave the peptide in its original glass/plastic vial. Ensure the cap is tight.
-
Over-packing: Place the vial into a clear plastic Ziploc bag or a wide-mouth HDPE waste jar labeled "Solid Chemical Debris."
-
Labeling:
-
Disposal: Chemical landfill or incineration via waste contractor.
-
Critical Note: Never pour loose powder into a general trash can. This mimics a chemical spill and can trigger unnecessary hazmat responses by custodial staff.
-
Scenario C: Disposal of Sharps/Contaminated Debris
Context: Syringes or pipette tips used to transfer the peptide solution.
-
Assessment:
-
If tips are contaminated only with aqueous peptide: Non-Hazardous Lab Trash (or Sharps container if it punctures).
-
If tips are contaminated with biologicals (cells): Biohazard (Red Bag/Box) .
-
If tips are contaminated with solvents: Chemical Debris (Yellow Bag/Bucket) .
-
-
Action: Segregate immediately. Do not retrieve items once discarded.
Part 4: Visualization of Disposal Logic
The following diagrams illustrate the decision-making process and operational workflow.
Figure 1: Waste Segregation Decision Tree
Caption: Logical pathway for determining the correct waste stream based on matrix composition.
Figure 2: Laboratory Disposal Workflow
Caption: Step-by-step operational flow from bench generation to final EHS pickup.
Part 5: Emergency Procedures
While H-Gly-Leu-Gly-OH is low-risk, standard laboratory emergency protocols apply.
-
Spill (Solid Powder):
-
PPE: Nitrile gloves, lab coat, safety glasses.
-
Action: Sweep up carefully to avoid dust generation. Place in a bag labeled "Chemical Waste." Wipe area with a damp paper towel.
-
-
Spill (Liquid Mixture):
-
Action: Treat according to the solvent hazard. If Acetonitrile is present, use a solvent spill kit (absorbent pads). Ventilate the area.[3]
-
-
Exposure:
-
Eye Contact: Flush with water for 15 minutes.
-
Skin Contact: Wash with soap and water.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 96805, N-(N-Glycyl-L-leucyl)glycine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2576-67-2 | (S)-2-(2-(2-Aminoacetamido)-4-methylpentanamido)acetic acid - AiFChem [aifchem.com]
- 2. N-(N-Glycyl-L-leucyl)glycine | C10H19N3O4 | CID 96805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 6. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
